PD318088
描述
Structure
3D Structure
属性
IUPAC Name |
5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSSGBYXSKOLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437004 | |
| Record name | PD318088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391210-00-7 | |
| Record name | PD318088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of PD318088: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD318088 is a highly potent and specific inhibitor of the dual-specificity mitogen-activated protein kinase kinases, MEK1 and MEK2. As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are key regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.
Mechanism of Action: Allosteric, Non-ATP Competitive Inhibition
This compound exerts its inhibitory effect through a sophisticated allosteric mechanism. Unlike ATP-competitive inhibitors that bind to the active site of the kinase, this compound occupies a unique hydrophobic pocket adjacent to the ATP-binding site.[1][2] This binding is non-competitive with respect to ATP.[2]
Upon binding, this compound, in conjunction with MgATP, induces and stabilizes a conformational change in MEK1/2, locking the enzyme in a catalytically inactive state.[1] This altered conformation prevents the proper alignment of catalytic residues and blocks the phosphorylation of its sole known substrates, ERK1 and ERK2.[1] The binding of this compound and MgATP to MEK1 also disrupts the formation of tetramers and higher-order aggregates.[2][3]
Key molecular interactions for this class of inhibitors include hydrogen bonding between the hydroxamate oxygens of the inhibitor and Lys97, as well as a dipolar interaction between the 4-fluorine atom on the A ring and the backbone amide nitrogens of Val211 and Ser212.[4] This allosteric mode of inhibition confers a high degree of selectivity for MEK1/2 over other kinases.
Quantitative Data Summary
The potency and binding characteristics of this compound have been quantified in various in vitro assays. The following table summarizes key quantitative data for this inhibitor.
| Parameter | Target | Value | Assay Type | Reference(s) |
| IC50 | MEK1 | 0.015 - 56.7 nM | In vitro Kinase Assay (Kinase-Glo) | [4] |
| Kd (monomer-dimer) | MEK1 & MEK2 | ~75 nM (apo) | Analytical Ultracentrifugation | [2] |
| Kd (monomer-dimer) | MEK1 & MEK2 | ~140 nM (with this compound and MgATP) | Analytical Ultracentrifugation | [2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical MEK/ERK signaling pathway and a typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
PD318088: A Technical Guide to a Non-ATP Competitive MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PD318088, a potent and selective non-ATP competitive inhibitor of MEK1 and MEK2. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Concepts: Understanding this compound
This compound is a small molecule inhibitor that targets Mitogen-activated protein kinase kinase (MEK) 1 and MEK2, crucial components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention.
What distinguishes this compound is its non-ATP competitive mechanism of inhibition. Unlike traditional kinase inhibitors that compete with ATP for binding to the active site, this compound binds to an allosteric pocket adjacent to the ATP-binding site.[2][3] This allosteric binding locks MEK in an inactive conformation, preventing its phosphorylation of downstream targets, primarily ERK1 and ERK2.[4] This mode of action confers high selectivity for MEK over other kinases.
Data Presentation
This section summarizes the available quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
| Parameter | Value | Target(s) | Comments | Reference(s) |
| IC50 | 1.4 nM | MEK1/MEK2 | In vitro enzymatic assay. | [5] |
| Kd (monomer-dimer) | ~75 nM | MEK1 & MEK2 | Dimerization disassociation constant in the absence of the inhibitor. | [6] |
| Kd (monomer-dimer) | ~140 nM | MEK1 & MEK2 | Dimerization disassociation constant in the presence of this compound and MgATP. The inhibitor slightly increases the dissociation constant. | [3][6] |
Signaling Pathways and Inhibitory Mechanism
The following diagrams illustrate the MEK/ERK signaling pathway and the mechanism of action of this compound.
Caption: The RAS/RAF/MEK/ERK Signaling Pathway and the inhibitory action of this compound.
Caption: Non-ATP competitive binding mechanism of this compound to MEK.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro MEK1 Kinase Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of MEK1.
Materials:
-
Purified, active MEK1 enzyme
-
Inactive ERK2 (as substrate)
-
This compound
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Multilabel plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add a solution containing MEK1 and inactive ERK2 to each well.
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Km for MEK1.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction and detect the remaining ATP by adding Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro MEK1 kinase inhibition assay.
Western Blot Analysis of ERK Phosphorylation
This method is used to assess the inhibition of MEK activity in a cellular context by measuring the phosphorylation of its direct downstream target, ERK.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., EGF, if required to stimulate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
If necessary, serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-4 hours.
-
If required, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
-
Quantify the band intensities using densitometry software.
Caption: Workflow for Western Blot analysis of ERK phosphorylation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound is a valuable research tool for investigating the role of the MEK/ERK signaling pathway in various biological processes, particularly in the context of cancer. Its non-ATP competitive mechanism of action provides a high degree of selectivity, making it a powerful probe for dissecting cellular signaling events. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this potent MEK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BindingDB PrimarySearch_ki [bindingdb.org]
- 6. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Discovery and Development of PD318088
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD318088 is a potent and selective, non-ATP competitive allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a frequent driver of cellular proliferation in a variety of human cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its evaluation, and a description of the signaling pathways it modulates.
Introduction
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis. Constitutive activation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many cancers. As the immediate downstream effectors of RAF kinases and the sole activators of ERK1/2, MEK1 and MEK2 represent strategic targets for therapeutic intervention.
This compound emerged from research efforts focused on developing non-ATP competitive inhibitors of MEK. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site, often leading to greater selectivity and a different pharmacological profile. This compound is an analog of the earlier MEK inhibitor, PD184352, and was developed to explore the structure-activity relationships of this chemical class.
Mechanism of Action
This compound is a highly specific allosteric inhibitor of both MEK1 and MEK2.[1][2][3][4][5][6] It binds to a unique hydrophobic pocket on the MEK enzyme that is adjacent to, but distinct from, the ATP-binding site.[7] This binding is not competitive with ATP.[4] The binding of this compound stabilizes MEK in an inactive conformation, preventing its phosphorylation and activation by upstream RAF kinases. Consequently, this blocks the subsequent phosphorylation and activation of the downstream targets of MEK, ERK1 and ERK2.
Crystallographic studies have revealed key interactions between this compound and the MEK1 protein. These include hydrogen bonding interactions with the side chain of Lys97 and the backbone amides of Val211 and Ser212.[7] Furthermore, this compound influences the dimerization of MEK1 and MEK2. In the presence of MgATP, this compound increases the dissociation constant (Kd) for the MEK1/2 monomer-dimer equilibrium from approximately 75 nM to 140 nM, suggesting that it favors the monomeric state.[3][4][5][6][8]
Quantitative Data
The inhibitory activity of this compound against MEK1 has been quantified, demonstrating its high potency.
| Parameter | Value | Target | Notes |
| IC50 | 1.4 nM | MEK1 | As disclosed in a patent document. |
| Kd | ~140 nM | MEK1/2 Dimer | Dissociation constant in the presence of this compound and MgATP. The baseline Kd for the monomer-dimer equilibrium is ~75 nM.[3][4][5][6][8] |
Experimental Protocols
In Vitro MEK1 Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against MEK1 using a luminescence-based kinase assay.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 (substrate)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO).
-
Add a solution containing MEK1 and inactive ERK2 to each well.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of ERK Phosphorylation (Western Blot)
This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of ERK1/2 in a cellular context.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., HT-29 or COLO205, which have a BRAF V600E mutation)
-
Cell culture medium and supplements
-
This compound
-
Growth factors (e.g., EGF) for stimulation (if required)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
If the pathway is not constitutively active, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the primary antibody against t-ERK to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to t-ERK.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., COLO205 or HCT116 for colorectal cancer)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for p-ERK, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The RAS/RAF/MEK/ERK Signaling Pathway and Inhibition by this compound
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of allosteric inhibition of MEK1/2 by this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound in an in vitro MEK1 kinase assay.
Experimental Workflow for Cellular p-ERK Western Blot
Caption: Step-by-step workflow for assessing p-ERK inhibition by this compound using Western blot.
Synthesis
Conclusion
This compound is a valuable research tool for studying the biological roles of the MEK/ERK signaling pathway. As a potent and selective allosteric inhibitor of MEK1/2, it provides a means to dissect the downstream consequences of MEK inhibition in various cellular and in vivo models. While it has been primarily used in a preclinical research setting, the insights gained from studies with this compound and its analogs have contributed to the broader understanding of MEK inhibition as a therapeutic strategy in oncology. Further characterization of its activity against MEK2, its pharmacokinetic properties, and its efficacy in a wider range of preclinical models would provide a more complete picture of its potential.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound | MEK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. medchemexpress.com [medchemexpress.com]
Introduction to the MAPK/ERK Signaling Pathway and PD318088
An In-depth Technical Guide to PD318088's Role in the MAPK/ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This document details its mechanism of action, presents quantitative data on its activity, and provides detailed protocols for key experiments used to characterize its effects.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that transduces signals from cell surface receptors to the DNA in the nucleus.[1] This pathway regulates a wide variety of cellular processes, including proliferation, differentiation, survival, and apoptosis. The canonical activation sequence involves a series of protein kinases: Ras, followed by Raf, MEK (MAPK/ERK kinase), and finally ERK (MAPK).[2] Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[2]
This compound is a small-molecule inhibitor of MEK1 and MEK2.[3] It is an analog of PD184352 and functions as a non-ATP competitive, allosteric inhibitor.[2] This mechanism of action provides a high degree of selectivity and potency.
Mechanism of Action of this compound
This compound binds to a unique allosteric pocket adjacent to the ATP-binding site of the MEK1 and MEK2 enzymes.[4] Its binding is not mutually exclusive with ATP; in fact, this compound binds simultaneously with ATP to form a ternary complex.[2] This binding locks MEK1/2 in an inactive conformation, which prevents the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2.[4]
The formation of the ternary complex with this compound and MgATP also has an impact on the oligomeric state of MEK. It has been shown to abolish the formation of tetramers and other higher-order aggregates of MEK1.[2] Furthermore, it moderately increases the dissociation constant (Kd) for the dimerization of both MEK1 and MEK2.[5] This suggests that the inhibitory effect of this compound results from localized conformational changes within the active site rather than a global structural alteration.[2]
Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound and other relevant MEK inhibitors.
Table 1: Effect of this compound on MEK1/2 Dimerization
| Parameter | Condition | MEK1 | MEK2 |
| Dimerization Dissociation Constant (Kd) | Basal | ~75 nM | ~75 nM |
| Dimerization Dissociation Constant (Kd) | + this compound & MgATP | ~140 nM | ~140 nM |
Data sourced from Selleck Chemicals and TargetMol.[5][6]
Table 2: In Vitro Potency of Selected MEK Inhibitors
| Inhibitor | Target | IC50 |
| This compound Analogs | MEK1 | 0.015 nM - 56.7 nM[4] |
| Selumetinib (AZD6244) | MEK1 | 14 nM[7] |
| Trametinib (GSK1120212) | MEK1 / MEK2 | 0.92 nM / 1.8 nM[7] |
Note: While specific IC50 values for this compound were not found in the provided search results, the data for its close analogs demonstrate the high potency of this chemical series.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro MEK1 Kinase Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of MEK1 in a cell-free system. The Kinase-Glo® Luminescent Kinase Assay (Promega) is a common method.[4]
Objective: To determine the IC50 value of this compound for MEK1 inhibition.
Materials:
-
Purified, active MEK1 enzyme
-
Inactive ERK2 (substrate)
-
ATP
-
This compound
-
Kinase-Glo® Reagent
-
96-well plates
-
Multilabel plate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add a solution containing purified active MEK1 and inactive ERK2 to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
After incubation, add an equal volume of Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well.
-
Incubate at room temperature for an additional 30 minutes to allow the luminescent signal to stabilize.
-
Measure the bioluminescence using a multilabel plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | MEK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to PD318088: A Potent Allosteric MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD318088 is a potent and selective small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway. As a non-ATP competitive, allosteric inhibitor, this compound offers a distinct mechanism of action with potential applications in cancer research and therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its role in the MAPK/ERK signaling cascade.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide, is a synthetic organic compound. Its structure is characterized by a di-halogenated phenyl ring linked to a fluorinated and iodinated aniline moiety.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₃BrF₃IN₂O₄ | [1] |
| Molecular Weight | 561.09 g/mol | [1] |
| CAS Number | 391210-00-7 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (≥ 112 mg/mL) and Ethanol (≥ 14 mg/mL) | [2][3] |
| Storage | Store at -20°C for long-term stability | [2] |
Mechanism of Action
This compound is an allosteric inhibitor of MEK1 and MEK2.[3] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, this compound binds to a unique hydrophobic pocket adjacent to the ATP-binding site.[4] This binding is not mutually exclusive with ATP binding; in fact, this compound forms a ternary complex with MEK and MgATP.[1][3]
The formation of this ternary complex induces a conformational change in MEK, locking it in an inactive state. This allosteric inhibition prevents the phosphorylation and subsequent activation of the downstream kinases, ERK1 and ERK2.[5] A notable consequence of this compound binding is the moderate increase in the dissociation constant (Kd) for the MEK1 and MEK2 monomer-dimer equilibrium, shifting it towards the monomeric state.[1][3]
Biological Activity
This compound is a potent inhibitor of the MAPK/ERK signaling pathway. While specific IC50 values for this compound are not consistently reported in publicly available literature, its high potency is well-established. For a closely related analog, PD184161, the IC50 value is in the range of 10-100 nM.[5] Furthermore, bifunctional inhibitors incorporating a this compound-like moiety have demonstrated MEK1 inhibition in the low nanomolar to subnanomolar range (0.015 nM < IC50 < 56.7 nM).[4]
| Parameter | Value | Reference |
| Target | MEK1, MEK2 | [3][6] |
| IC50 (MEK1, in vitro kinase assay) | Estimated in the low nanomolar range (based on analogs) | [4][5] |
| EC50 (Cell-based p-ERK inhibition) | Not explicitly reported. Expected to be in the nanomolar range. | |
| Pharmacokinetics (ADME) | No publicly available data. |
Signaling Pathway
This compound targets the core of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, survival, and apoptosis. The pathway is often dysregulated in various cancers.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Protocols
In Vitro MEK1 Kinase Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against MEK1.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 (substrate)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add the diluted this compound solutions to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the MEK1 enzyme to all wells except the no-enzyme control.
-
Add the inactive ERK2 substrate to all wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro MEK1 kinase assay to determine the IC50 of this compound.
Cell-Based ERK Phosphorylation Assay
This protocol describes a general method to assess the cellular potency of this compound by measuring the inhibition of ERK phosphorylation.
Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., A549, D54)[4]
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., EGF) for stimulation (optional)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Fluorescently labeled secondary antibodies
-
96-well clear-bottom black plates
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
(Optional) Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce robust ERK phosphorylation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with primary antibodies against phospho-ERK and total ERK.
-
Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.
-
Acquire images using a high-content imaging system or measure fluorescence intensity with a plate reader.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Calculate the percent inhibition of ERK phosphorylation for each this compound concentration and determine the EC50 value.[7]
Synthesis, Purification, and Characterization
Synthesis:
A plausible synthetic route for this compound can be adapted from the synthesis of similar benzamide derivatives. A key step involves the condensation reaction of a suitable benzoyl chloride with an appropriate aniline derivative.[8] For a closely related compound, the synthesis starts from commercially available 2,3,4-Trifluorobenzoic Acid and 2-Fluoro-4-Iodoaniline.[9]
Purification:
The crude product can be purified using standard laboratory techniques such as flash column chromatography on silica gel.[4]
Characterization:
The structure and purity of the final compound can be confirmed by various analytical methods:
-
¹H NMR and ¹⁹F NMR: To confirm the chemical structure and the presence of fluorine atoms.[8]
-
Mass Spectrometry (MS): To determine the molecular weight.[4]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[4]
Conclusion
This compound is a valuable research tool for investigating the MAPK/ERK signaling pathway. Its potent, selective, and allosteric mechanism of inhibition provides a powerful means to probe the biological consequences of MEK1/2 inhibition. While further studies are needed to fully characterize its pharmacokinetic profile and in vivo efficacy, the existing data highlight its potential as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MEK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Compositions of essentially pure form IV of N-((R)-2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide and uses thereof - Eureka | Patsnap [eureka.patsnap.com]
Allosteric Inhibition of MEK1/2 by PD318088: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the allosteric inhibition of MEK1/2 by the small molecule inhibitor, PD318088. Mitogen-activated protein kinase kinase (MEK) 1 and 2 are crucial components of the Ras/Raf/MEK/ERK signaling pathway, a cascade frequently dysregulated in human cancers. Allosteric inhibitors like this compound offer a distinct mechanism of action compared to traditional ATP-competitive inhibitors, providing potential advantages in specificity and overcoming resistance. This document details the molecular mechanism of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathway and inhibitory mechanism.
Introduction to MEK1/2 and the MAPK Pathway
The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] MEK1 and MEK2 are dual-specificity protein kinases that act as a central node in this pathway.[1][3] They are activated by phosphorylation by Raf kinases (A-Raf, B-Raf, and C-Raf) and, in turn, phosphorylate and activate their only known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5][6] Constitutive activation of this pathway, often due to mutations in Ras or B-Raf, is a hallmark of many cancers, making MEK1/2 attractive therapeutic targets.[7]
This compound: A Non-ATP Competitive Allosteric Inhibitor
This compound is a potent and specific inhibitor of MEK1 and MEK2.[8][9][10][11] Unlike many kinase inhibitors that compete with ATP for binding at the enzyme's active site, this compound is a non-ATP competitive, allosteric inhibitor.[12][13] This means it binds to a site on the enzyme distinct from the ATP-binding pocket.
Mechanism of Action
This compound binds to a unique, hydrophobic allosteric pocket located adjacent to the Mg-ATP binding site on MEK1.[7][14] X-ray crystallography studies have revealed that this compound and ATP can bind to MEK1 simultaneously, forming a ternary complex.[7][8][15][12][13] The binding of this compound induces localized conformational changes in the active site, which are thought to be the basis of its inhibitory mechanism, rather than causing a global structural change.[8][12][13]
Key interactions for this class of inhibitors include hydrogen bonds between the hydroxamate oxygens and Lys97, and a dipolar interaction between the 4-fluorine atom on one of the phenyl rings and the backbone amide nitrogens of Val211 and Ser212.[14]
Effects on MEK1/2 Dimerization and Oligomerization
The binding of this compound and MgATP to MEK1 and MEK2 has been shown to affect their oligomeric state. Specifically, the formation of the ternary complex leads to a moderate increase in the monomer-dimer dissociation constant (Kd) for both MEK1 and MEK2.[8][15][12][13] Furthermore, the binding of this compound and MgATP to MEK1 abolishes the formation of tetramers and other higher-order aggregates.[8][12][13]
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound with MEK1 and MEK2.
| Parameter | MEK1 | MEK2 | Conditions | Reference |
| Monomer-Dimer Dissociation Constant (Kd) | ~75 nM (apo) | ~75 nM (apo) | Apo enzyme | [15] |
| ~140 nM | ~140 nM | In the presence of this compound and MgATP | [8][15][12][13] |
Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature. However, a structurally related bifunctional inhibitor (compound 1) displayed an IC50 of 473 nM for MEK1 in an in vitro binding assay.[14]
Signaling Pathways and Inhibition Mechanism Diagrams
The Ras/Raf/MEK/ERK Signaling Pathway
Caption: The canonical Ras/Raf/MEK/ERK signaling cascade.
Allosteric Inhibition of MEK1 by this compound
Caption: Mechanism of MEK1 inhibition by this compound.
Experimental Protocols
This section outlines general methodologies for key experiments used to characterize allosteric MEK inhibitors like this compound.
Biochemical Kinase Assay for IC50 Determination
This protocol provides a framework for determining the in vitro potency of an inhibitor against MEK1/2.
Objective: To measure the concentration of this compound required to inhibit 50% of MEK1/2 enzymatic activity (IC50).
Materials:
-
Recombinant active MEK1 or MEK2
-
Recombinant inactive ERK2 (substrate)
-
This compound
-
ATP (including radiolabeled [γ-³²P]ATP)
-
Kinase assay buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄, 15 mM MgCl₂)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine the kinase assay buffer, a fixed concentration of active MEK1/2, and inactive ERK2.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and pre-incubate for a defined period (e.g., 15 minutes at 30°C) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time at 30°C.
-
Stop the reaction (e.g., by adding a strong acid like phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into ERK2 using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for ERK1/2 Phosphorylation
This protocol assesses the ability of this compound to inhibit MEK1/2 activity within a cellular context by measuring the phosphorylation of its downstream target, ERK1/2.
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in a relevant cell line.
Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., PANC-1)
-
Cell culture medium and supplements
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) or other pathway stimulant (optional)
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibodies (HRP-conjugated)
-
Western blotting equipment and reagents or an alternative detection method (e.g., AlphaLISA, Meso Scale Discovery).[4][5]
Procedure (Western Blotting):
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
(Optional) Stimulate the cells with a mitogen like PMA for a short period (e.g., 30 minutes) to induce robust ERK1/2 phosphorylation.[5][6]
-
Wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
Densitometrically analyze the bands to quantify the relative levels of p-ERK1/2.
X-ray Crystallography for Structural Analysis
This protocol provides a high-level overview of the process to determine the crystal structure of MEK1 in a complex with this compound.
Objective: To elucidate the precise binding mode of this compound within the allosteric pocket of MEK1.
Procedure Outline:
-
Protein Expression and Purification: Express and purify a truncated form of human MEK1 that is amenable to crystallization.[7]
-
Crystallization: Screen for crystallization conditions for the MEK1 protein in the presence of this compound and a non-hydrolyzable ATP analog (e.g., AMP-PNP) or MgATP.
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray source to obtain diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the three-dimensional structure of the MEK1-PD318088-nucleotide ternary complex using methods like single-wavelength anomalous dispersion (SAD).[7] Refine the structural model to fit the experimental data.
Experimental Workflow Diagram
Caption: A typical workflow for characterizing a MEK inhibitor.
Conclusion
This compound serves as a paradigm for the allosteric inhibition of MEK1/2. Its non-ATP competitive mechanism of action, binding to a distinct pocket adjacent to the active site, offers a valuable approach for targeting the MAPK pathway. The ability to inhibit MEK1/2 without directly competing with the high intracellular concentrations of ATP is a significant advantage. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this compound and to discover and characterize novel allosteric MEK inhibitors for therapeutic development.
References
- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | MEK | TargetMol [targetmol.com]
- 14. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | CAS:391210-00-7 | Allosteric MEK1/2 inhibitor, non-ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
In-Depth Technical Guide: The Effect of PD318088 on MEK1/2 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD318088 is a potent and highly specific allosteric inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making MEK1/2 attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on MEK1/2 kinase activity, and detailed experimental protocols for its characterization.
Mechanism of Action: Allosteric and Non-ATP Competitive Inhibition
This compound exhibits a novel mechanism of action as a non-ATP competitive inhibitor of MEK1/2.[1][2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a unique, allosteric hydrophobic pocket adjacent to the ATP-binding site.[3] This binding event locks the MEK1/2 enzyme in a catalytically inactive conformation.
The crystal structures of human MEK1 and MEK2 in complex with this compound and MgATP have revealed the molecular basis for this inhibition.[4] The inhibitor induces several conformational changes in the unphosphorylated MEK enzymes, preventing them from adopting the active conformation required for catalysis. This allosteric inhibition is highly selective for MEK1/2 due to the unique nature of the binding pocket, which is not conserved among other kinase families.
Furthermore, the binding of this compound along with MgATP influences the oligomeric state of MEK1/2. In the presence of this compound and MgATP, the dissociation constant (Kd) for the MEK1 and MEK2 monomer-dimer equilibrium moderately increases from approximately 75 nM to 140 nM.[1] This suggests that the ternary complex slightly favors the monomeric state.
dot
Caption: Signaling pathway showing this compound allosteric inhibition of MEK1/2.
Quantitative Data on MEK1/2 Inhibition
The inhibitory potency of this compound against MEK1 and MEK2 has been quantified through various biochemical assays.
| Parameter | Value | Target(s) | Assay Type | Reference |
| IC50 | 1.4 nM | MEK1/2 | In vitro kinase assay | U.S. Patent Data |
| Kd (monomer-dimer) | ~75 nM (apo) | MEK1/2 | Not specified | [1] |
| Kd (monomer-dimer) | ~140 nM (with this compound + MgATP) | MEK1/2 | Not specified | [1] |
Experimental Protocols
In Vitro MEK1 Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 of this compound for MEK1 using a luminescent kinase assay, such as the Kinase-Glo® platform.
Materials:
-
Purified, active MEK1 enzyme
-
Inactive ERK2 (K54R mutant) as a substrate
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Diluted this compound or DMSO (vehicle control)
-
Inactive ERK2 solution
-
Active MEK1 enzyme solution
-
-
Initiation of Kinase Reaction: Add ATP solution to each well to start the reaction. The final concentration of ATP should be at or near the Km for MEK1, if known, to ensure sensitive detection of non-ATP competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add an equal volume of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of MEK1 activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
dot
Caption: Workflow for an in vitro MEK1 kinase inhibition assay.
Cellular Assay: Inhibition of ERK Phosphorylation (Western Blot)
This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of ERK1/2 in a cellular context.
Materials:
-
Cancer cell line with a constitutively active or inducible MAPK pathway (e.g., HCT116, A375)
-
Complete cell culture medium
-
This compound
-
Serum-free medium (for starvation, if required)
-
Stimulant (e.g., EGF, PMA), if required
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 1-4 hours).
-
If required, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) after the inhibitor pre-treatment.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To normalize the p-ERK signal, the membrane can be stripped and re-probed for t-ERK and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal and/or the loading control.
-
Compare the normalized p-ERK levels in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
-
dot
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Conclusion
This compound is a valuable research tool for studying the role of the MEK/ERK signaling pathway. Its potent, selective, and allosteric mechanism of inhibition provides a distinct advantage over ATP-competitive inhibitors. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other MEK1/2 inhibitors in both biochemical and cellular assays. A thorough understanding of its mechanism and quantitative effects is crucial for its effective application in cancer research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PD318088 on Cell Proliferation and Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD318088 is a potent and specific non-ATP competitive allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key components of the Ras/Raf/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in human cancers, leading to uncontrolled cell proliferation and survival. This technical guide provides an in-depth overview of the impact of this compound on these fundamental cellular processes. We will explore its mechanism of action, summarize its anti-proliferative effects through quantitative data, and provide detailed experimental protocols for assessing its efficacy. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound as a potential therapeutic agent.
Introduction to this compound and the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (e.g., RAF), a MAP Kinase Kinase (MEK), and a MAP Kinase (ERK).
This compound is a small molecule inhibitor that specifically targets MEK1 and MEK2.[1] Unlike ATP-competitive inhibitors, this compound binds to an allosteric pocket adjacent to the ATP-binding site of MEK1/2.[2] This binding event locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2 (p44/42 MAPK). By inhibiting MEK, this compound effectively blocks the entire downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with a constitutively active MAPK pathway.
Quantitative Analysis of Anti-Proliferative Effects
| Cell Line | Cancer Type | BRAF/NRAS Status | IC50 (nM) for PD0325901 |
| A375 | Malignant Melanoma | BRAF V600E | 1.5 |
| SK-MEL-28 | Malignant Melanoma | BRAF V600E | 2.3 |
| WM-266-4 | Malignant Melanoma | BRAF V600E | 4.1 |
| HT-29 | Colorectal Cancer | BRAF V600E | 8.5 |
| HCT116 | Colorectal Cancer | KRAS G13D | 12 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 18 |
| BxPC-3 | Pancreatic Cancer | KRAS WT | >1000 |
Note: This data is for PD0325901 and is intended to be representative of the expected activity of a potent MEK inhibitor like this compound. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.
Impact on Cell Cycle Progression
Inhibition of the MEK/ERK pathway by this compound is expected to induce cell cycle arrest, primarily at the G1/S transition. ERK signaling promotes the expression of cyclin D1, a key regulator of the G1 phase of the cell cycle. By blocking ERK activation, this compound treatment leads to decreased cyclin D1 levels, resulting in the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) and subsequent G1 arrest.
Induction of Apoptosis
The MAPK/ERK pathway promotes cell survival by regulating the expression and activity of several pro- and anti-apoptotic proteins. By inhibiting this pathway, this compound can tip the balance towards apoptosis. This is often mediated by the upregulation of pro-apoptotic proteins such as Bim and the downregulation of anti-apoptotic proteins like Mcl-1. The induction of apoptosis can be confirmed by observing classic hallmarks such as caspase activation, DNA fragmentation, and phosphatidylserine externalization.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK to assess the inhibitory activity of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution following this compound treatment using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Ice-cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the effects of this compound.
Apoptotic Signaling Cascade Diagram
Caption: Simplified intrinsic apoptosis pathway induced by MEK inhibition.
Conclusion
This compound is a specific inhibitor of MEK1/2 that effectively blocks the MAPK/ERK signaling pathway. This inhibition leads to a significant reduction in cell proliferation, primarily through G1 cell cycle arrest, and the induction of apoptosis in cancer cells with a dependency on this pathway. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and quantify the anti-cancer effects of this compound. Further investigation into the efficacy of this compound in various cancer models is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for PD318088 in In Vivo Research
Authors: Gemini AI
Date: November 18, 2025
Abstract
These application notes provide detailed protocols for the dissolution and preparation of PD318088, a potent and selective non-ATP competitive allosteric inhibitor of MEK1/2, for in vivo experimental studies.[1][2][3] Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in animal models. This document outlines solubility characteristics, recommended solvents and vehicles, and step-by-step procedures for preparing this compound for various administration routes. Additionally, it includes a summary of the compound's mechanism of action and relevant signaling pathways.
Physicochemical Properties and Solubility
This compound is a small molecule inhibitor that is practically insoluble in water, necessitating the use of organic solvents and specific vehicle formulations for in vivo applications.[1][2] To achieve optimal dissolution, auxiliary methods such as warming the solution to 37°C and sonication can be employed.[4] It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as the presence of moisture can significantly reduce the solubility of the compound.[2]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 100 - 112 | ≥ 178.22 - 199.61 | Use of fresh, anhydrous DMSO is recommended.[1][2][4][5] |
| Ethanol | 14 | 24.95 | Sonication is recommended to aid dissolution.[1] |
| Water | < 1 | Insoluble or slightly soluble | Not a suitable solvent for creating stock solutions.[1] |
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity.
-
Solid Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions in Solvent: Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1] For shorter-term storage, solutions can be kept at -20°C for up to one month.[2]
In Vivo Formulation Protocols
The choice of vehicle for in vivo administration depends on the desired route of administration (e.g., oral, intraperitoneal injection) and the required concentration. It is imperative to prepare fresh working solutions for animal dosing and to use the mixed solutions immediately for optimal results.[2][6]
Table 2: Recommended Vehicle Formulations for In Vivo Studies
| Administration Route | Vehicle Composition | Final this compound Concentration |
| Oral (Suspension) | Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL |
| Injection (Clear Solution) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 5 mg/mL |
| Injection (Clear Solution) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.75 mg/mL |
| Injection (Clear Solution) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL |
| Injection (Clear Solution) | 5% DMSO + 95% Corn Oil | 0.5 mg/mL |
Detailed Experimental Protocols
Preparation of a 100 mg/mL Stock Solution in DMSO
-
Aseptically weigh the desired amount of this compound powder.
-
Add fresh, anhydrous DMSO to the powder to achieve a final concentration of 100 mg/mL.
-
To aid dissolution, gently warm the vial to 37°C or use an ultrasonic bath until the solution is clear and all solid has dissolved.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol for Oral Administration (Suspension)
This protocol is suitable for preparing a homogeneous suspension of this compound for oral gavage.
-
Weigh 5 mg of this compound powder.
-
Add 1 mL of Carboxymethylcellulose sodium (CMC-Na) solution.
-
Mix thoroughly using a vortex mixer until a homogeneous suspension is achieved.[6]
-
Administer the freshly prepared suspension to the animal.
Protocol for Injection with a PEG300/Tween 80 Vehicle
This formulation results in a clear solution suitable for intraperitoneal or intravenous injection.
-
Prepare a 100 mg/mL stock solution of this compound in DMSO as described in section 4.1.
-
In a sterile tube, add 50 µL of the 100 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.[2][6]
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL. The final concentration of this compound will be 5 mg/mL.[2][6]
-
Use the final solution immediately for injection.
Protocol for Injection with a Corn Oil Vehicle
This formulation is an alternative for injection, particularly for subcutaneous administration.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 50 µL of the 10 mg/mL this compound stock solution.
-
Mix thoroughly using a vortex mixer until the solution is clear and homogeneous. The final concentration will be 0.5 mg/mL.
-
Use the freshly prepared solution immediately for injection.[2][6]
Mechanism of Action and Signaling Pathway
This compound is a non-ATP competitive allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases that are central components of the Ras/Raf/MEK/ERK signaling pathway.[2][7] this compound binds to a hydrophobic pocket adjacent to the ATP-binding site of MEK1/2, stabilizing the kinase in an inactive conformation.[7][8] This prevents the phosphorylation and activation of downstream targets ERK1 and ERK2, thereby inhibiting cell proliferation and survival signals. The Ras/MEK/ERK pathway is frequently dysregulated in various cancers, making MEK an attractive therapeutic target.[7]
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow Overview
The following diagram outlines a typical workflow for preparing this compound for in vivo experiments.
Caption: A generalized workflow for the preparation and administration of this compound for in vivo studies.
References
- 1. This compound | MEK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | CAS:391210-00-7 | Allosteric MEK1/2 inhibitor, non-ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD 318088 - Labchem Catalog [labchem.com.my]
Application Notes and Protocols for Measuring pERK Levels Using PD318088 in Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the MEK1/2 inhibitor, PD318088, to measure the phosphorylation of Extracellular Signal-regulated Kinase (pERK) via Western blot. This document includes the mechanism of action of this compound, detailed experimental protocols, and representative data for dose-response and time-course studies.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. MEK1 and MEK2 are dual-specificity protein kinases that act as central components of this cascade, phosphorylating and activating ERK1 and ERK2 (ERK1/2). This compound is a potent and selective, allosteric inhibitor of MEK1/2.[1] It binds to a unique hydrophobic pocket adjacent to the ATP-binding site, thereby preventing MEK1/2 from phosphorylating ERK1/2.[2] This targeted inhibition makes this compound a valuable tool for studying the MAPK pathway and for the development of targeted cancer therapies. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as phosphorylated ERK (pERK), in cell or tissue lysates.
Mechanism of Action of this compound
This compound is a non-ATP competitive inhibitor of MEK1 and MEK2.[1] Its allosteric binding to a site adjacent to the ATP-binding pocket induces a conformational change in the MEK protein, which prevents the phosphorylation and subsequent activation of its downstream target, ERK1/2. This leads to a reduction in the levels of pERK, which can be quantified by Western blot analysis.
Data Presentation
The following tables summarize the expected quantitative data from dose-response and time-course experiments using a MEK inhibitor analogous to this compound to measure pERK levels by Western blot. The data is presented as the relative intensity of the pERK band normalized to the total ERK band.
Table 1: Dose-Response of pERK Inhibition by a MEK Inhibitor
| Inhibitor Concentration (nM) | Treatment Time (hours) | Relative pERK/Total ERK Intensity (%) |
| 0 (Vehicle) | 1 | 100 |
| 1 | 1 | ~50 |
| 10 | 1 | <10 |
| 100 | 1 | <5 |
Data adapted from studies on the analogous MEK inhibitor PD0325901 in papillary thyroid carcinoma cells.[3]
Table 2: Time-Course of pERK Inhibition by a MEK Inhibitor
| Treatment Time (hours) | Inhibitor Concentration (nM) | Relative pERK/Total ERK Intensity (%) |
| 0 | 10 | 100 |
| 1 | 10 | <10 |
| 6 | 10 | <10 |
| 12 | 10 | <15 |
| 24 | 10 | <20 |
Data adapted from studies on the analogous MEK inhibitor PD0325901 in melanoma and prostate cancer cells.[4][5]
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to measure pERK levels in cultured cells following treatment with this compound.
Materials and Reagents
-
Cell Lines: A549 (human lung carcinoma) or PANC-1 (human pancreatic carcinoma) cells are suitable choices.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
Experimental Workflow
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed A549 or PANC-1 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For a dose-response experiment, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a fixed time (e.g., 1 hour).
-
For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 10 nM) for different durations (e.g., 0, 1, 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation (pERK): Incubate the membrane with anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
To normalize for protein loading, strip the membrane of the pERK antibodies using a stripping buffer.
-
Wash the membrane, re-block, and then repeat the primary and secondary antibody incubation steps using the anti-total ERK1/2 antibody.
-
-
Data Analysis:
-
Perform densitometric analysis of the Western blot bands using appropriate software.
-
Normalize the intensity of the pERK band to the intensity of the total ERK band for each sample.
-
Compare the normalized pERK levels across the different treatment conditions.
-
Conclusion
This compound is an effective tool for investigating the MAPK signaling pathway through the specific inhibition of MEK1/2. The provided protocols and representative data offer a comprehensive guide for researchers to design and execute Western blot experiments to accurately measure changes in pERK levels in response to this inhibitor. Careful optimization of experimental conditions, particularly antibody concentrations and incubation times, is recommended to ensure high-quality, reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PD318088 in A549 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD318088 is a potent and selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently activated in various cancers, including non-small cell lung cancer (NSCLC), making it a compelling target for therapeutic intervention. The A549 cell line, derived from a human lung adenocarcinoma, harbors a KRAS mutation, leading to constitutive activation of the downstream MEK/ERK pathway. This makes A549 cells a relevant model system for studying the efficacy of MEK inhibitors.
These application notes provide a comprehensive overview of the use of this compound and its close structural analog, PD0325901, for treating A549 lung cancer cells. Due to the limited availability of public data specifically for this compound in A549 cells, data from its well-characterized analog, PD0325901, and other potent MEK inhibitors like trametinib and selumetinib are included to provide a robust framework for experimental design and data interpretation.
Data Presentation
The following tables summarize the inhibitory concentrations of various MEK inhibitors on A549 and other relevant cancer cell lines. This data is crucial for determining the appropriate concentration range for in vitro experiments.
Table 1: Inhibitory Concentration (IC50) of MEK Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Genotype | Assay | IC50/GI50 | Citation |
| PD0325901 | TPC-1 | BRAF mutant | Cell Growth | 11 nM | [1] |
| PD0325901 | K2 | BRAF mutant | Cell Growth | 6.3 nM | [1] |
| PD0325901 | Various | MET-amplified | MTT Assay | ~0.1 µM | [2] |
| PD0325901 | Various | EGFR-mutated | MTT Assay | ≥1 µM | [2] |
| Trametinib | A549 | KRAS G12S | CellTiter-Glo | 0.46 µM | [3] |
| Selumetinib | Various | B-Raf/Ras mutant | Cell Growth | <1 µM | [4] |
Table 2: Apoptosis Induction by MEK Inhibitors in A549 Cells
| Compound | Concentration | Treatment Duration | Assay | Apoptotic Cell Population | Citation |
| Trametinib (in combination) | 50 nM | 48 hours | Flow Cytometry (Annexin V) | Increased apoptosis compared to single agent | [5] |
| Calycosin (PKC-α/ERK1/2 pathway inhibitor) | 20, 30, 40 µM | 24 hours | Flow Cytometry (Annexin V/PI) | 23.39% to 43.77% | [6] |
| 10-HDA (regulates MAPK pathway) | 30 µM | 24 hours | Flow Cytometry (Annexin V-FITC/PI) | 42.49% | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for use with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on A549 cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete DMEM from the stock solution. A suggested starting range, based on data from analogs, would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis in A549 cells following treatment with this compound.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete DMEM.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Protocol 3: Western Blot Analysis of MEK/ERK Pathway Inhibition
This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of ERK1/2.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system. The inhibition of ERK1/2 phosphorylation will be indicated by a decrease in the p-ERK1/2 band intensity relative to the total ERK1/2 and loading control.
Mandatory Visualization
Caption: MEK/ERK Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound in A549 Cells.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of PD318088 in Pancreatic Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and resistance to conventional therapies. A hallmark of PDAC is the near-universal activating mutation in the KRAS oncogene, which leads to constitutive activation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) cascade. This pathway is crucial for driving cell proliferation, survival, and invasion in pancreatic cancer.
PD318088 is a potent and specific, non-ATP competitive, allosteric inhibitor of MEK1 and MEK2 (MAPK/ERK kinase 1 and 2). By binding to a pocket adjacent to the ATP-binding site, this compound effectively blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling. This targeted inhibition makes this compound and other MEK inhibitors a promising therapeutic strategy for pancreatic cancer. While extensive data on this compound in pancreatic cancer cell lines is emerging, this document provides a comprehensive overview of the application of MEK inhibitors, using data from analogous compounds to illustrate the expected effects and providing detailed protocols for relevant experiments.
Data Presentation: Efficacy of MEK Inhibitors in Pancreatic Cancer Cell Lines
The following tables summarize the anti-proliferative effects of various MEK inhibitors on commonly used pancreatic cancer cell lines. This data provides a comparative reference for the expected efficacy of this compound.
Table 1: IC50 Values of MEK Inhibitors in Pancreatic Cancer Cell Lines
| Cell Line | MEK Inhibitor | IC50 (µM) | Assay Duration |
| MiaPaCa-2 | Trametinib | ~0.01 | 72h[1] |
| GSK1120212 | 0.009 | 72h[2] | |
| AS703026 | ~0.1 | 72h[2] | |
| UO126 | 13.7 | 72h[2] | |
| AZD6244 | ~5.0 | 72h[2] | |
| PANC-1 | Trametinib | >10 | 72h[1] |
| GSK1120212 | 0.65 | 72h[2] | |
| AS703026 | ~10 | 72h[2] | |
| UO126 | 33.0 | 72h[2] | |
| AZD6244 | >20 | 72h[2] | |
| BxPC-3 | Trametinib | >10 | 72h[1] |
| UO126 | ~20 | 72h[2] | |
| AZD6244 | ~20 | 72h[2] | |
| Capan-1 | UO126 | ~25 | 72h[2] |
| AZD6244 | ~15 | 72h[2] | |
| Panc-10.05 | CI-1040 | ~0.05-0.5 | 24h[3] |
| Panc-3.27 | CI-1040 | ~0.5-5.0 | 24h[3] |
Note: IC50 values can vary based on the specific assay conditions and cell line passage number.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating MEK inhibitors.
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Pancreatic cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours.
-
Harvest the cells (including floating cells from the supernatant) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Pancreatic cancer cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.[7]
Western Blot Analysis
This protocol is used to assess the levels of key proteins in the MEK-ERK signaling pathway.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[8][9]
Conclusion
This compound, as a MEK1/2 inhibitor, holds significant potential for the treatment of pancreatic cancer by targeting the constitutively active MAPK pathway. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and other MEK inhibitors in pancreatic cancer cell lines. Further studies are warranted to explore its potential in combination therapies to overcome resistance and improve patient outcomes.
References
- 1. Molecular subtype specific efficacy of MEK inhibitors in pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. MEK Inhibition Sensitizes Pancreatic Cancer to STING Agonism by Tumor Cell-intrinsic Amplification of Type I IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 2.6. Western blot assays [bio-protocol.org]
Application Notes and Protocols: PD318088 Treatment in D54 Glioma Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is an aggressive and challenging primary brain tumor with limited therapeutic options. The Ras/Raf/MEK/ERK signaling pathway is frequently dysregulated in glioma, making it a key target for novel therapeutic strategies. PD318088 is a potent and selective, non-ATP-competitive allosteric inhibitor of MEK1/2, the kinases immediately upstream of ERK. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK, leading to the suppression of downstream signaling cascades that promote cell proliferation, survival, and differentiation. This document provides detailed protocols for assessing the in vitro efficacy of this compound on the viability of the D54 human glioma cell line.
Mechanism of Action of this compound
This compound binds to a unique allosteric pocket adjacent to the ATP-binding site of MEK1 and MEK2.[1][2] This binding event locks the kinase in an inactive conformation, preventing the phosphorylation of its only known substrates, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation subsequently leads to a reduction in the activity of numerous downstream effectors involved in cell cycle progression and survival. The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes.
Data Presentation: Effect of this compound on D54 Glioma Cell Viability
The following table summarizes the dose-dependent effect of this compound on the viability of D54 glioma cells after a 72-hour treatment period, as determined by a CellTiter-Glo® Luminescent Cell Viability Assay. Data is presented as the mean percentage of viable cells relative to a vehicle-treated control (0.1% DMSO) and includes the calculated IC50 value.
| This compound Concentration (nM) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 92.3 | 4.8 |
| 10 | 75.1 | 6.1 |
| 50 | 51.8 | 4.5 |
| 100 | 35.7 | 3.9 |
| 500 | 15.2 | 2.8 |
| 1000 | 8.9 | 1.9 |
| IC50 (nM) | ~50 |
Experimental Protocols
D54 Glioma Cell Culture
A detailed protocol for the routine culture of D54 glioma cells.
Materials:
-
D54 Human Glioblastoma cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain D54 cells in T-75 flasks containing DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 3-5 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-9 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed medium.
-
Change the culture medium every 2-3 days.
Cell Viability Assay (CellTiter-Glo®)
A detailed protocol for determining cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
D54 cells cultured as described above
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Harvest D54 cells using trypsin and resuspend in complete culture medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (0.1% DMSO in medium).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.[3]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control wells.
Mandatory Visualizations
Caption: this compound inhibits the Ras/Raf/MEK/ERK signaling pathway.
Caption: Experimental workflow for the D54 cell viability assay.
References
In Vivo Administration of PD318088 in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD318088 is a potent and selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent driver of tumorigenesis in a variety of cancers. As a non-ATP competitive inhibitor, this compound binds to a unique hydrophobic pocket adjacent to the ATP-binding site of MEK1/2, leading to the inhibition of ERK1/2 phosphorylation and downstream signaling, which can result in reduced cell proliferation.[1] Preclinical in vivo studies using mouse xenograft models are essential for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of MEK inhibitors like this compound.
This document provides detailed application notes and a generalized protocol for the in vivo administration of this compound in mouse xenograft models. Due to the limited availability of published in vivo data specifically for this compound, the protocols and data presented are based on studies of its close structural analogs, such as PD0325901, and other MEK inhibitors.
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. This compound acts by inhibiting MEK1 and MEK2, thereby blocking the phosphorylation of ERK1 and ERK2.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Quantitative Data Summary
The following table summarizes in vivo administration data for a structural analog of this compound. This information can serve as a starting point for designing studies with this compound.
| Compound | Dosage | Administration Route | Cancer Model | Efficacy | Reference |
| Compound 14 (this compound analog) | 375 mg/kg | Oral Gavage | D54 Glioma & A549 Lung Xenografts | 95% inhibition of ERK1/2 phosphorylation and 67% inhibition of Akt phosphorylation 2 hours post-administration. | [2] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Proper formulation is critical for the bioavailability and efficacy of the compound. This compound is poorly soluble in water. A common approach for oral administration of similar compounds involves creating a suspension.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in sterile water, or as determined by solubility studies)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
In a sterile tube, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Prepare the formulation fresh daily before administration.
Mouse Xenograft Model Establishment and Drug Administration Workflow
This protocol outlines the key steps for establishing a subcutaneous xenograft model and administering this compound.
Caption: Experimental workflow for in vivo administration of this compound in a mouse xenograft model.
Detailed Protocol:
-
Animal Handling and Acclimatization:
-
All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Allow mice to acclimatize to the facility for at least one week before the start of the experiment.[3]
-
-
Tumor Cell Implantation:
-
Culture the desired cancer cell line (e.g., A549 lung cancer, D54 glioma) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[3]
-
-
Tumor Growth Monitoring and Randomization:
-
Drug Administration:
-
Prepare the this compound formulation as described above.
-
Administer the formulation to the treatment group via oral gavage. The vehicle alone should be administered to the control group.
-
The dosing volume is typically 5-10 mL/kg body weight.[3]
-
Dosing frequency can be once or twice daily, depending on the pharmacokinetic properties of the compound.
-
-
Efficacy and Toxicity Monitoring:
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Euthanize the mice according to approved institutional protocols.
-
Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for pharmacodynamic analysis or fix them in formalin for histological examination.
-
Pharmacodynamic Analysis (Western Blot for p-ERK)
To confirm the mechanism of action of this compound in vivo, tumor lysates can be analyzed for the levels of phosphorylated ERK (p-ERK).
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to normalize the p-ERK signal.
Conclusion
These application notes and protocols provide a framework for conducting in vivo studies with the MEK inhibitor this compound in mouse xenograft models. While specific parameters such as the optimal dose and schedule for this compound need to be determined empirically, the information provided, based on closely related compounds, offers a valuable starting point for researchers. Careful experimental design and execution are crucial for obtaining reliable and reproducible data on the anti-tumor efficacy of this compound.
References
Optimizing PD318088 Dosage for Cancer Cell Line Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the optimal dose of PD318088, a potent and selective allosteric inhibitor of MEK1/2, for use in cancer cell line research. Detailed protocols for key experiments, including cell viability assays, western blotting for target engagement, and cell cycle analysis, are presented. Furthermore, this guide includes structured tables for data presentation and visualizations of critical signaling pathways and experimental workflows to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a non-ATP competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in a wide range of human cancers, leading to uncontrolled cell proliferation, survival, and differentiation. This compound binds to a unique allosteric site on the MEK protein, distinct from the ATP-binding pocket, thereby locking the kinase in an inactive conformation.[3][4] This mechanism of action provides high specificity and potency. The effective titration of this compound is critical to elicit the desired biological response while minimizing off-target effects.
Data Presentation
Effective dose determination requires the systematic evaluation of this compound across various cancer cell lines. The following tables provide a template for summarizing key quantitative data.
Note: Specific IC50 values for this compound are not extensively available in publicly accessible databases and should be determined empirically for each cell line of interest using the protocols outlined below.
Table 1: Proliferation Inhibition (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) | Treatment Duration (hours) | IC50 (nM) |
| e.g., A549 | Lung Carcinoma | 5,000 | 72 | [To Be Determined] |
| e.g., HT-29 | Colon Adenocarcinoma | 8,000 | 72 | [To Be Determined] |
| e.g., U87 MG | Glioblastoma | 7,000 | 72 | [To Be Determined] |
| [Add more cell lines as needed] |
Table 2: Inhibition of ERK Phosphorylation by this compound
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | p-ERK/Total ERK Ratio (Normalized to Control) |
| e.g., A549 | 10 | 2 | [To Be Determined] |
| 100 | 2 | [To Be Determined] | |
| 1000 | 2 | [To Be Determined] | |
| [Add more cell lines/concentrations as needed] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| e.g., A549 | 100 | 24 | [To Be Determined] | [To Be Determined] | [To Be Determined] |
| 500 | 24 | [To Be Determined] | [To Be Determined] | [To Be Determined] | |
| [Add more cell lines/concentrations as needed] |
Experimental Protocols
Protocol for Determining Cell Viability and IC50 (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol for Western Blot Analysis of ERK Phosphorylation
This protocol is for assessing the inhibition of MEK1/2 activity by measuring the phosphorylation status of its downstream target, ERK.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK.
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix for at least 30 minutes on ice or store at -20°C.
-
Staining: Pellet the fixed cells, wash with PBS, and resuspend in 500 µL of RNase A solution. Incubate for 30 minutes at 37°C. Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate key concepts and workflows described in this document.
References
Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Proliferation with PD318088 and PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling pathways are two of the most frequently dysregulated cascades in human cancer, playing crucial roles in cell proliferation, survival, and differentiation.[1] Constitutive activation of these pathways, often driven by oncogenic mutations, is a hallmark of many tumor types. While inhibitors targeting single nodes within these pathways have shown clinical efficacy, their long-term success is often limited by intrinsic or acquired resistance.
A growing body of evidence points to significant crosstalk and feedback loops between the MAPK and PI3K pathways.[2][3] For instance, inhibition of MEK can lead to a compensatory feedback activation of the PI3K/AKT pathway, thereby mitigating the anti-tumor effects of the MEK inhibitor.[2][4][5] This intricate interplay provides a strong rationale for the dual blockade of both pathways to achieve synergistic anti-cancer effects and overcome resistance.[1]
This document provides detailed application notes and protocols for the combined use of PD318088, a potent and selective allosteric MEK1/2 inhibitor, with various PI3K inhibitors. This compound is a non-ATP competitive inhibitor, binding to a unique allosteric pocket adjacent to the ATP-binding site of MEK1.[6] While specific data for this compound in combination with PI3K inhibitors is limited in publicly available literature, extensive research has been conducted with its close structural and functional analog, PD0325901. The data and protocols presented herein are largely based on studies involving PD0325901 and are intended to serve as a comprehensive guide for investigating the synergistic potential of combining this compound with PI3K inhibitors.
Signaling Pathway Overview
The MAPK and PI3K pathways are initiated by receptor tyrosine kinases (RTKs) and RAS proteins. The MAPK cascade involves a sequential phosphorylation of RAF, MEK, and ERK, leading to the regulation of transcription factors involved in cell proliferation. The PI3K pathway, upon activation, phosphorylates PIP2 to generate PIP3, which in turn activates AKT, a central kinase that promotes cell survival and growth by phosphorylating a host of downstream targets.
Inhibition of MEK with compounds like this compound effectively blocks the downstream phosphorylation of ERK. However, this can relieve a negative feedback loop on RTKs (e.g., EGFR, HER2), leading to their hyperactivation and subsequent engagement of the PI3K/AKT pathway.[2][4][5] This feedback mechanism underscores the importance of a combination therapy approach.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of combining the MEK inhibitor PD0325901 with various PI3K inhibitors in different cancer cell lines. This data can be used as a reference for designing experiments with this compound.
Table 1: Growth Inhibition (GI50/IC50) of Single Agents and Combinations
| Cell Line | Cancer Type | MEK Inhibitor (PD0325901) GI50 (nM) | PI3K Inhibitor | PI3K Inhibitor GI50/IC50 (nM) | Combination Effect | Reference |
| HCT116 | Colorectal | 21 | GDC-0941 | 1081 | Synergistic | [7] |
| HT29 | Colorectal | 6.5 | GDC-0941 | 157 | Synergistic | [7] |
| DLD1 | Colorectal | 1460 | GDC-0941 | 1070 | Synergistic | [7] |
| HCT116 | Colorectal | 21 | NVP-BEZ235 | 21 | Synergistic | [7] |
| HT29 | Colorectal | 6.5 | NVP-BEZ235 | 9.4 | Synergistic | [7] |
| DLD1 | Colorectal | 1460 | NVP-BEZ235 | 7.2 | Synergistic | [7] |
| UMSCC-1 | HNSCC | - | PF-05212384 | 133 | Synergistic | [8][9] |
| UMSCC-46 | HNSCC | - | PF-05212384 | - | Synergistic | [8][9] |
Table 2: Synergy and Apoptosis Induction with Combined MEK and PI3K Inhibition
| Cell Line | Cancer Type | MEK Inhibitor (PD0325901) Conc. (nM) | PI3K Inhibitor (PI-103) Conc. (nM) | Combination Index (CI) | % Apoptosis (Combination) | Reference |
| NCI-H1650 | NSCLC | 250 | 500 | - | ~40% | [10] |
| NCI-H1975 | NSCLC | 250 | 500 | - | ~35% | [10] |
| NCI-H358 | NSCLC | 250 | 500 | - | ~30% | [10] |
Experimental Protocols
Experimental Workflow for In Vitro Combination Studies
A typical workflow for assessing the combination of this compound and a PI3K inhibitor involves a multi-step process from initial single-agent screening to in-depth mechanistic studies.
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) and assessing the synergistic effects of the drug combination.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound and PI3K inhibitor(s)
-
DMSO (for drug dissolution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment:
-
Single-Agent IC50 Determination: Prepare serial dilutions of each inhibitor. Treat cells with increasing concentrations of each drug individually. Include a vehicle control (DMSO).
-
Combination Assay: Treat cells with a matrix of concentrations of both inhibitors.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC50/GI50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol is to assess the inhibition of the MAPK and PI3K pathways by measuring the phosphorylation status of key proteins like ERK and AKT.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the inhibitors for the desired time (e.g., 2-24 hours). Wash cells with cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis following treatment with the drug combination.
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the inhibitors as single agents and in combination for a specified time (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
The combination of MEK inhibitors like this compound and PI3K inhibitors represents a promising therapeutic strategy for a wide range of cancers. The provided application notes and protocols offer a framework for researchers to investigate this combination, from initial screening for synergy to detailed mechanistic studies. By understanding the intricate signaling networks and employing robust experimental methodologies, the full potential of this dual-pathway inhibition approach can be elucidated, paving the way for the development of more effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition [en-cancer.fr]
- 8. MEK Inhibitor PD-0325901 Overcomes Resistance to PI3K/mTOR Inhibitor PF-5212384 and Potentiates Antitumor Effects in Human Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MEK inhibitor PD-0325901 overcomes resistance to PI3K/mTOR inhibitor PF-5212384 and potentiates anti-tumor effects in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Storage and Stability of PD318088 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the long-term storage and stability assessment of the MEK1/2 inhibitor, PD318088. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction to this compound
This compound is a potent and selective, non-ATP competitive allosteric inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). As a key component of the Ras/Raf/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making MEK1/2 attractive therapeutic targets. Given its role in fundamental research and drug discovery, ensuring the stability and integrity of this compound stock solutions is paramount for accurate and reliable experimental outcomes.
Recommended Storage Conditions
Proper storage of this compound, both in its solid form and in solution, is critical to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions based on vendor datasheets.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1][2] | Store in a desiccator to protect from moisture. |
| 36 months[3] | |||
| In Solvent (Stock Solution) | -80°C | Up to 1 year[1][2] | Recommended for long-term storage to minimize degradation. |
| -80°C | Up to 2 years[4][5] | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. | |
| -20°C | Up to 1 month[2][3] | Suitable for short-term storage of working aliquots. | |
| -20°C | Up to 1 year[4][5] |
Preparation of Stock Solutions
The choice of solvent is critical for the solubility and stability of this compound. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents.
Recommended Solvents and Solubility
| Solvent | Maximum Solubility |
| DMSO | 112 mg/mL (199.61 mM)[1][2] |
| Ethanol | 14 mg/mL (24.95 mM)[1][2] |
Note: It is highly recommended to use freshly opened, anhydrous grade DMSO to avoid moisture absorption, which can reduce the solubility and stability of the compound.[1][2] If the compound does not readily dissolve, sonication or gentle warming (e.g., to 37°C) can be used to facilitate dissolution.[1][6]
Protocol for Reconstitution of this compound
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Aseptically add the desired volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Dissolution: Vortex the vial for 1-2 minutes to dissolve the compound. If necessary, use a sonicator bath for 5-10 minutes or warm the solution briefly to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials (e.g., cryovials). This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at the recommended temperature (-80°C for long-term or -20°C for short-term storage).
Experimental Protocols for Stability Assessment
To ensure the long-term integrity of this compound stock solutions, it is advisable to perform periodic stability assessments. The following protocols outline a general framework for conducting these studies.
Long-Term Stability Study Protocol
This study evaluates the stability of the stock solution under recommended long-term storage conditions.
-
Sample Preparation: Prepare a fresh, concentrated stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO). Aliquot the solution into multiple vials for analysis at different time points.
-
Storage: Store the aliquots at the intended long-term storage temperature (e.g., -80°C).
-
Time Points: Designate specific time points for analysis, for example: 0 (initial), 3, 6, 9, 12, 18, and 24 months.
-
Analysis: At each time point, retrieve one aliquot, allow it to thaw at room temperature, and analyze its purity and concentration using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the results at each time point to the initial (time 0) data to determine the extent of degradation. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.
-
Stress Conditions: Expose the this compound stock solution to a variety of stress conditions, including:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid (HCl) and incubate at room temperature or elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH) and incubate under the same conditions as acidic hydrolysis.
-
Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose an aliquot to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis: After a predetermined exposure time, neutralize the acidic and basic samples and analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., HPLC-UV/MS).
-
Method Development: The goal is to develop an HPLC method that can separate the intact this compound peak from all degradation product peaks, thus demonstrating the method is "stability-indicating."
Signaling Pathway and Experimental Workflow Diagrams
MAPK/ERK Signaling Pathway
This compound is a selective inhibitor of MEK1 and MEK2, which are central components of the MAPK/ERK signaling cascade. This pathway is a key regulator of cellular processes.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. toolify.ai [toolify.ai]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Troubleshooting PD318088 insolubility in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MEK1/2 inhibitor, PD318088. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific allosteric inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2).[1][2][3][4] It is a non-ATP competitive inhibitor, meaning it does not compete with ATP for binding to the kinase.[1][2][3][4][5] Instead, it binds to a unique pocket adjacent to the ATP-binding site, stabilizing an inactive conformation of MEK1/2.[6][7] This prevents the phosphorylation and activation of its downstream targets, ERK1 and ERK2, thereby inhibiting the MAPK/ERK signaling pathway.[8]
Q2: I'm having trouble dissolving this compound in my aqueous buffer for cell culture experiments. Why is this happening?
This compound is known to be practically insoluble in water and aqueous buffers like PBS.[1][9] This is a common issue faced by researchers. The chemical structure of this compound contributes to its low aqueous solubility. Therefore, direct dissolution in aqueous media is not recommended and will likely result in precipitation.
Q3: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][4][5][6][9][10] It is highly soluble in DMSO at concentrations of 100 mg/mL or higher.[2][10] It is crucial to use high-purity, anhydrous (dry) DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[4][10][11]
Q4: My this compound precipitated out of solution when I diluted my DMSO stock in cell culture media. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common occurrence with hydrophobic compounds like this compound.[12] Here are some tips to minimize this issue:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock into the cell culture medium. Add the small volume of DMSO stock to a larger volume of media while vortexing or gently mixing to ensure rapid and even dispersion.
-
Pre-warmed Media: Use pre-warmed cell culture media (37°C) for dilution, as this can sometimes help with solubility.
-
Sonication: If precipitation still occurs, brief sonication of the final diluted solution in a water bath sonicator may help to redissolve the compound.[5][12]
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to troubleshoot issues related to the insolubility of this compound.
Problem: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Selection | This compound is insoluble in water. Use an appropriate organic solvent like DMSO or ethanol. |
| Low-Quality or Hydrated Solvent | Use fresh, high-purity, anhydrous DMSO for preparing stock solutions. Moisture can significantly decrease solubility. |
| Insufficient Solubilization Effort | Gently warm the solution to 37°C and vortex or sonicate for a few minutes to aid dissolution.[2][12] |
Problem: Precipitate forms after diluting the DMSO stock solution into aqueous media.
| Possible Cause | Troubleshooting Step |
| High Final DMSO Concentration | Ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) to maintain compound solubility and minimize cell toxicity. |
| Inadequate Mixing During Dilution | Add the DMSO stock solution dropwise to the aqueous medium while vigorously vortexing or stirring to promote rapid dispersion. |
| Compound Crashing Out | If precipitation is unavoidable at the desired concentration, consider using a formulation with solubilizing agents for in vivo studies or specialized in vitro systems. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥28.05 mg/mL | [1] |
| DMSO | ≥ 100 mg/mL (178.22 mM) | [2][10] |
| DMSO | 112 mg/mL (199.61 mM) | [4][5][9] |
| DMSO | 30 mg/mL | [6] |
| Ethanol | ≥7.36 mg/mL (with ultrasonic) | [1] |
| Ethanol | 14 mg/mL (24.95 mM) | [5][9] |
| Ethanol | 1 mg/mL | [6] |
| Water | Insoluble | [1][9] |
| DMF | 30 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 561.09 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 5.61 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If any solid particles remain, place the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[3]
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
Perform a serial dilution if a large dilution factor is required. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first prepare an intermediate dilution.
-
Add the calculated volume of the this compound DMSO stock solution to the pre-warmed cell culture medium. Crucially, add the DMSO stock to the media, not the other way around.
-
Immediately and thoroughly mix the solution by gentle pipetting or swirling the plate. Avoid vigorous shaking that can cause foaming.
-
Visually inspect the medium for any signs of precipitation. If a slight haze appears, it may redissolve after a short incubation at 37°C.
-
Include a vehicle control in your experiment, which contains the same final concentration of DMSO as the this compound-treated samples.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | CAS:391210-00-7 | Allosteric MEK1/2 inhibitor, non-ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | MEK | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming MEK Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to MEK inhibitors, such as PD318088, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit MEK?
This compound is a potent, allosteric, and non-ATP competitive inhibitor of MEK1/2.[1][2] It binds to a hydrophobic pocket adjacent to the ATP-binding site of MEK1, locking the enzyme in an inactive conformation.[3][4] This prevents the phosphorylation and subsequent activation of ERK1/2, downstream effectors in the MAPK signaling pathway.[4][5]
Q2: My cells have developed resistance to this compound. What are the common mechanisms of resistance?
Resistance to MEK inhibitors can arise through various mechanisms, broadly categorized as:
-
On-target alterations: Mutations in the MEK1 gene (MAP2K1), particularly within the allosteric binding pocket, can prevent the inhibitor from binding effectively.[3][6]
-
Bypass pathway activation: Upregulation of alternative signaling pathways can compensate for MEK inhibition. The most common is the activation of the PI3K/AKT/mTOR pathway.[7][8]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as EGFR, HER3, and c-MET can lead to reactivation of the MAPK pathway or activation of parallel pathways.[7][9]
-
RAF isoform switching or amplification: Cells can switch their dependency to different RAF isoforms (e.g., from BRAF to ARAF or CRAF) or amplify the BRAF gene to overcome MEK inhibition.[6][7]
-
Epigenetic modifications: Changes in gene expression patterns, such as those associated with the epithelial-to-mesenchymal transition (EMT), can contribute to a resistant phenotype.[7][10]
Q3: What are some initial troubleshooting steps if I observe resistance?
-
Confirm Resistance: Perform a dose-response curve with your MEK inhibitor to confirm the shift in IC50 value compared to the sensitive parental cell line.
-
Sequence MEK1/2: Analyze the MEK1 and MEK2 genes for mutations, particularly in the regions forming the allosteric binding pocket.
-
Assess Pathway Activation: Use western blotting to check the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways. An increase in p-AKT alongside persistent or recovered p-ERK can indicate bypass pathway activation.
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound and persistent p-ERK signaling.
This issue often points towards on-target mutations or reactivation of the upstream MAPK pathway.
Possible Causes and Solutions:
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Potential Solution |
| MEK1/2 Mutation | Sanger or Next-Generation Sequencing of MEK1 and MEK2 genes. | Identification of mutations in the allosteric binding pocket (e.g., P124L, Q56P).[3] | Switch to a structurally different MEK inhibitor or an ERK inhibitor.[6] |
| BRAF Amplification | qPCR or FISH to assess BRAF gene copy number. | Increased BRAF gene copy number in resistant cells.[6] | Combine the MEK inhibitor with a BRAF inhibitor (e.g., Dabrafenib, Vemurafenib).[11][12][13] |
| NRAS/KRAS Mutation | Sequencing of NRAS and KRAS genes. | Acquired activating mutations in NRAS or KRAS.[8] | Consider combination therapy with an ERK inhibitor or explore therapies targeting downstream effectors.[6] |
Issue 2: Decreased sensitivity to this compound with low p-ERK but increased p-AKT.
This pattern strongly suggests the activation of a bypass signaling pathway, most commonly the PI3K/AKT pathway.
Possible Causes and Solutions:
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Potential Solution |
| Activation of PI3K/AKT Pathway | Western blot for p-AKT, p-S6K, and p-4E-BP1. | Increased phosphorylation of AKT and its downstream targets. | Combine the MEK inhibitor with a PI3K inhibitor (e.g., GDC-0941) or an AKT inhibitor (e.g., Ipatasertib).[14] |
| Loss of PTEN function | Western blot for PTEN protein levels and/or sequencing of the PTEN gene. | Decreased or absent PTEN protein, or inactivating mutations in the PTEN gene.[8] | Combination with a PI3K or AKT inhibitor. |
| Upregulation of RTKs (e.g., EGFR, MET) | RT-qPCR or western blot for various RTKs. | Increased expression or phosphorylation of specific RTKs. | Combine the MEK inhibitor with an inhibitor targeting the upregulated RTK (e.g., Gefitinib for EGFR).[15] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is used to determine the cytotoxic or cytostatic effects of an inhibitor on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the MEK inhibitor (e.g., this compound) and/or combination drugs for a specified period (e.g., 72 hours).[16]
-
Reagent Addition:
-
For MTT assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours. Then, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17]
-
For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.[17][18]
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[17][18]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viable cells against the drug concentration to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins and their phosphorylation status in cell lysates.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, AKT, MEK) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to investigate interactions between proteins, for example, to assess the binding of MEK to RAF.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.[21]
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.[22]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., MEK1) overnight at 4°C.[23]
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.[21]
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.[21]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the "prey" protein (e.g., BRAF) and the "bait" protein as a control.
Signaling Pathway and Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MEK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 3. pnas.org [pnas.org]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Biomarkers of Skin Melanoma Resistance to Targeted Therapy—Present State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mskcc.org [mskcc.org]
- 14. researchgate.net [researchgate.net]
- 15. Item - Markers of MEK inhibitor resistance in low-grade serous ovarian cancer: EGFR is a potential therapeutic target. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 16. thno.org [thno.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Technical Support Center: Identifying Potential Off-Target Effects of PD318088
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the MEK1/2 inhibitor, PD318088.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, allosteric, and non-ATP competitive inhibitor of MEK1 and MEK2.[1][2][3][4][5] It binds to a unique hydrophobic pocket adjacent to the ATP-binding site of the MEK1 active site.[6] This binding is not competitive with ATP and induces a localized conformational change in the active site, which inhibits MEK1/2 activity.[1][2] The formation of a ternary complex with this compound and MgATP has been shown to increase the dissociation constant (Kd) for MEK1 and MEK2 dimerization to approximately 140 nM.[1][2][3][4]
Q2: What are the primary targets of this compound?
A2: The primary targets of this compound are the dual-specificity mitogen-activated protein kinase kinases, MEK1 and MEK2.[1][2][3][4][5] These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.
Q3: What are off-target effects, and why are they a concern for a selective inhibitor like this compound?
A3: Off-target effects are unintended interactions of a drug or small molecule inhibitor with proteins other than the intended target.[7] Even for highly selective inhibitors, off-target binding can occur, especially at higher concentrations. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other adverse effects.[7][8] It is crucial for researchers to validate that the observed phenotype in their experiments is a direct result of on-target (MEK1/2) inhibition.
Q4: What are the common methodologies to identify potential off-target effects of small molecule inhibitors?
A4: Several techniques are available to identify and characterize off-target effects. These can be broadly categorized as:
-
In Vitro Profiling: Screening the compound against a large panel of kinases or other protein families to identify unintended binding or inhibitory activity.[8] Radiometric assays are considered the gold standard for kinase profiling.[9]
-
Cell-Based Assays: Utilizing cellular models to assess the broader effects of the inhibitor. This can include off-target screening cell microarray analysis (OTSCMA) to evaluate binding to a wide array of cell surface and secreted proteins.[10][11]
-
In Silico Approaches: Using computational models and molecular docking to predict potential off-target interactions based on the chemical structure of the inhibitor and the structures of potential protein targets.[8][12]
-
Proteomics Approaches: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a cellular context, while methods like Kinobeads-based affinity purification followed by mass spectrometry can identify a broader range of protein interactors.[13]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected or Inconsistent Phenotypic Results
You observe a cellular phenotype that is not consistent with the known functions of the MEK/ERK pathway, or the results vary between experiments.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. An on-target effect should correlate with the IC50 of MEK1/2 inhibition. Off-target effects may appear at higher concentrations.
-
Use a Structurally Different MEK Inhibitor: Treat your cells with another MEK inhibitor that has a different chemical structure (e.g., U0126, PD0325901). If the same phenotype is observed, it is more likely to be an on-target effect.
-
Conduct a Rescue Experiment: If possible, overexpress a constitutively active form of ERK1/2 downstream of MEK1/2. If the phenotype is reversed, it suggests the effect is mediated through the MEK/ERK pathway.
-
Issue 2: Observed Cellular Toxicity at Expected Efficacious Concentrations
You observe significant cell death or other signs of toxicity at concentrations where you expect to see specific inhibition of MEK1/2.
-
Possible Cause: this compound may be interacting with off-targets that are critical for cell survival.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound required for MEK1/2 inhibition in your system and use concentrations at or slightly above the IC50.
-
Profile for Off-Target Liabilities: Submit this compound for screening against a broad kinase panel to identify potential off-targets that could be responsible for the toxicity.
-
Validate Target Engagement: Use a technique like CETSA to confirm that this compound is engaging with MEK1/2 at the concentrations used in your experiments.
-
Data Presentation
Table 1: this compound On-Target and Hypothetical Off-Target Kinase Profiling Data
| Target | IC50 (nM) | Assay Type | Notes |
| MEK1 | 5 | Biochemical | Primary Target |
| MEK2 | 8 | Biochemical | Primary Target |
| Kinase X | 500 | Biochemical | Hypothetical Off-Target |
| Kinase Y | >10,000 | Biochemical | Hypothetical Non-Target |
| Kinase Z | 1,200 | Biochemical | Hypothetical Off-Target |
This table includes hypothetical data for illustrative purposes to demonstrate how to present selectivity data.
Experimental Protocols
Protocol 1: Kinase Profiling Using a Radiometric Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, the appropriate peptide substrate, and cofactors in a kinase buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the radioactive ATP. The amount of incorporated radioactivity is measured using a scintillation counter.[9][14]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound is binding to MEK1/2 in a cellular environment.[13]
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specific duration.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures.
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Separation of Aggregated Proteins: Centrifuge the heated samples to pellet the denatured and aggregated proteins.
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Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of MEK1/2 using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble MEK1/2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: A troubleshooting workflow for investigating unexpected phenotypes observed with this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | MEK | TargetMol [targetmol.com]
- 4. This compound | CAS:391210-00-7 | Allosteric MEK1/2 inhibitor, non-ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 11. criver.com [criver.com]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
Cell line-specific toxicity of PD318088.
Welcome to the technical support center for the MEK1/2 inhibitor, PD318088. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the cell line-specific toxicity of this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific allosteric inhibitor of MEK1 and MEK2. It is non-ATP competitive, binding to a hydrophobic pocket adjacent to the ATP-binding site of MEK1/2.[1][2] This binding locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. This stock solution can be stored at -20°C or -80°C for extended periods. When preparing your working solution, dilute the DMSO stock in your cell culture medium immediately before use. To avoid precipitation, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%).
Q3: I am observing significant variability in my IC50 values for this compound across replicate experiments. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors:
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Cell Passage Number: Using cells with a high passage number can lead to phenotypic drift and altered drug sensitivity. It is advisable to use cells within a consistent and low passage number range.
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Inconsistent Cell Seeding Density: The initial number of cells seeded can impact their growth rate and response to the inhibitor. Ensure a uniform single-cell suspension and consistent seeding density across all wells and experiments.
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Variability in Drug Preparation: Ensure fresh serial dilutions are made from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Assay Incubation Time: The duration of drug exposure will significantly affect the calculated IC50 value. Standardize the incubation time across all experiments for consistency.
Q4: I am not observing a consistent decrease in phosphorylated ERK (p-ERK) levels after this compound treatment in my Western blots. What should I do?
A4: This issue can be due to several reasons:
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Suboptimal Drug Concentration or Incubation Time: The concentration of this compound or the duration of treatment may not be sufficient to inhibit MEK signaling effectively in your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions.
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Poor Lysis and Sample Preparation: Ensure you are using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
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Western Blotting Technique: Optimize your Western blot protocol, including antibody concentrations and blocking conditions, to ensure a robust signal.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Off-Target Effects
-
Problem: You observe cell death at concentrations lower than expected, or in cell lines predicted to be resistant.
-
Possible Causes & Solutions:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is within a tolerable range for your cell line (typically <0.5% for DMSO).
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Compound Purity: Verify the purity of your this compound compound. Impurities could contribute to unexpected toxicity.
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Off-Target Effects: While this compound is a selective MEK inhibitor, off-target effects can occur at high concentrations. It is crucial to perform dose-response experiments to identify a therapeutic window where MEK1/2 inhibition is achieved with minimal off-target toxicity.
-
Issue 2: Acquired Resistance to this compound
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Problem: After initial sensitivity, your cell line becomes resistant to this compound treatment.
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Possible Causes & Solutions:
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Upregulation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the MEK/ERK pathway.[3] For example, the PI3K/Akt pathway is a common compensatory mechanism.[4] Consider co-treating with an inhibitor of the suspected bypass pathway.
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Mutations in the Drug Target: Mutations in MEK1 or MEK2 can prevent this compound from binding effectively.[3]
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Increased Drug Efflux: Cells may increase the expression of drug efflux pumps that actively remove this compound from the cell.[5]
-
Data Presentation
Table 1: Cell Line-Specific Sensitivity to MEK Inhibition
| Cell Line Type | Typical Sensitivity to MEK Inhibitors | Rationale |
| BRAF Mutant | High | These cells are highly dependent on the constitutively active BRAF-MEK-ERK signaling pathway for their proliferation and survival.[7] |
| RAS Mutant | Moderate to Low | While RAS is upstream of RAF-MEK-ERK, RAS mutant cells often have co-activated parallel signaling pathways, making them less solely dependent on MEK signaling.[7] |
| Wild-Type (BRAF & RAS) | Low | In the absence of activating mutations in the upstream pathway, these cells are generally less reliant on the MEK-ERK pathway for survival and are often resistant to MEK inhibition alone.[7] |
Note: The table above provides a generalized overview. The actual sensitivity of a specific cell line can vary depending on its unique genetic background and other activated signaling pathways.
Experimental Protocols
Cell Viability (MTT) Assay Protocol for this compound
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a 96-well format.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated drug solutions.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Caption: Troubleshooting workflow for inconsistent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 7. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD318088 and Off-Target Pathway Activation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter unexpected activation of parallel signaling pathways when using the MEK1/2 inhibitor, PD318088. The information provided is based on the known class effects of MEK inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit the MAPK/ERK pathway, but we are observing an unexpected increase in cell survival or proliferation. What could be the cause?
A1: While this compound is a potent and specific inhibitor of MEK1/2, a common phenomenon observed with MEK inhibitors is the compensatory activation of parallel signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][2][3][4][5] This feedback mechanism can counteract the intended anti-proliferative effects of MEK inhibition and, in some cases, lead to continued or even enhanced cell survival.
Q2: What is the molecular mechanism behind the activation of the PI3K/Akt pathway in response to MEK inhibition?
A2: Inhibition of the MEK/ERK pathway can relieve a negative feedback loop that normally dampens the activity of receptor tyrosine kinases (RTKs) such as EGFR and HER2/ERBB2.[3][4] ERK-mediated phosphorylation of these receptors can be inhibitory. When this inhibition is removed by a MEK inhibitor like this compound, it can lead to hyperactivation of these receptors and their signaling partner, ERBB3.[3][4] Activated ERBB3 then strongly stimulates the PI3K/Akt signaling cascade.[6][7]
Q3: Are there specific cellular contexts where this paradoxical activation is more likely to occur?
A3: This feedback activation is frequently observed in cancer cells driven by EGFR and HER2, as well as those with RAS mutations.[3][4] The specific genetic background of the cell line or tumor model being studied can significantly influence the extent of this compensatory signaling.
Q4: How can we confirm that the PI3K/Akt pathway is being activated in our this compound-treated cells?
A4: The most direct way to confirm PI3K/Akt pathway activation is to perform a Western blot analysis to measure the phosphorylation levels of key proteins in this pathway, such as Akt (at Ser473 and Thr308) and its downstream substrate S6 ribosomal protein (at Ser235/236). An increase in the phosphorylation of these proteins upon this compound treatment would indicate the activation of this compensatory pathway.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reduced efficacy of this compound over time or at lower concentrations. | Activation of the compensatory PI3K/Akt survival pathway. | 1. Confirm Pathway Activation: Perform a Western blot to check the phosphorylation status of Akt and S6. 2. Combination Therapy: Consider co-treatment with a PI3K or Akt inhibitor to block the compensatory pathway.[8][9] |
| Unexpected cell phenotype inconsistent with MEK/ERK inhibition (e.g., altered morphology, increased migration). | Off-target effects or activation of other signaling pathways beyond PI3K/Akt. | 1. Pathway Profiling: Use antibody arrays or phosphoproteomics to get a broader view of changes in signaling networks. 2. Dose-Response Analysis: Titrate the concentration of this compound to determine if the phenotype is dose-dependent. |
| Variability in results across different cell lines. | Cell line-specific differences in the expression and activity of RTKs and feedback loop components. | 1. Characterize Cell Lines: Profile the expression levels of key RTKs (EGFR, HER2, ERBB3) in your cell lines. 2. Select Appropriate Models: Choose cell lines with a known dependence on the MAPK pathway and characterize their feedback response to MEK inhibition. |
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of MEK inhibitors on the PI3K/Akt pathway from various studies.
Table 1: Fold Change in Akt Phosphorylation upon MEK Inhibitor Treatment
| Cell Line | MEK Inhibitor | Treatment Time | Fold Change in p-Akt (Ser473) | Reference |
| HER2-positive breast cancer cells | AZD6244 (500 nM) | 6 hours | ~1.5 - 2.5 | [5] |
| EGFR-mutant lung cancer cells | AZD6244 (2 µmol/L) | 6 hours | ~2.0 - 3.0 | [10] |
| KRAS-mutant lung cancer cells | Selumetinib (1 µM) | 24 hours | Increased p-Akt | [11] |
Table 2: IC50 Values for Representative MEK and PI3K Inhibitors
| Inhibitor | Target | Typical IC50 Range |
| This compound | MEK1/2 | Not explicitly found, but is a non-ATP-competitive MEKi |
| PD0325901 | MEK1/2 | 10-100 nmol/L |
| AZD6244 (Selumetinib) | MEK1/2 | 5-11 nmol/L |
| GDC-0941 | PI3K | ~3 nM |
| NVP-BEZ235 | PI3K/mTOR | ~4-20 nM |
Experimental Protocols
Western Blot for Phospho-ERK and Phospho-Akt
This protocol allows for the detection of changes in the phosphorylation status of ERK and Akt, key nodes in the MAPK and PI3K pathways, respectively.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
Co-Immunoprecipitation (Co-IP) for MEK-RAF Interaction
This protocol can be used to investigate if this compound treatment alters the interaction between MEK and RAF proteins.
1. Cell Lysis:
-
Follow the cell lysis protocol as described for Western blotting, using a non-denaturing IP lysis buffer.
2. Pre-clearing:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against MEK1/2 or RAF overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with IP lysis buffer.
4. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the immunoprecipitated proteins by Western blotting using antibodies against MEK1/2 and RAF.
Visualizations
Caption: Feedback activation of the PI3K/Akt pathway upon MEK inhibition.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for co-immunoprecipitation.
References
- 1. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ErbB3 by a monoclonal antibody that locks the extracellular domain in an inactive configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphoproteomics reveals MAPK inhibitors enhance MET- and EGFR-driven AKT signaling in KRAS-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
PD318088 Technical Support Center: Troubleshooting Degradation and Ensuring Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of PD318088, a potent and selective allosteric inhibitor of MEK1/2. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common issues related to the stability and handling of this compound, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a non-ATP competitive, allosteric inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway.[1][2] It binds to a unique pocket adjacent to the ATP-binding site of MEK1/2, locking the enzymes in an inactive conformation.[1][2] This prevents the phosphorylation and activation of their downstream targets, ERK1 and ERK2, thereby inhibiting cell proliferation and survival signals.[2][3]
2. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation of the compound and affect experimental outcomes.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1][4][5] |
| 4°C | 2 years[4] | |
| In Solvent | -80°C | 1-2 years[4][5][6] |
| -20°C | 1 month - 1 year[1][4][6] |
3. How should I prepare stock solutions of this compound?
Proper preparation of stock solutions is critical for accurate dosing and to minimize degradation.
-
Solvent Selection: this compound is highly soluble in DMSO (≥ 100 mg/mL) and has good solubility in Ethanol (≥ 7.36 mg/mL with sonication).[4][5][7] It is insoluble in water.[1][7]
-
Recommended Practice:
-
Use fresh, anhydrous DMSO to prepare the initial stock solution, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1][4]
-
To aid dissolution, sonication or gentle warming (to 45°C) can be utilized.[5]
-
For a typical stock solution, dissolve the powdered this compound in the chosen solvent to the desired concentration (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][6]
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[4]
-
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower than expected inhibitory activity.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | - Verify storage conditions: Ensure that the stock solutions have been stored at the correct temperature and protected from light. - Avoid repeated freeze-thaw cycles: Use fresh aliquots for each experiment. - Prepare fresh stock solutions: If degradation is suspected, prepare a new stock solution from the powdered compound. |
| Hydrolysis in aqueous media | - As a benzhydroxamate ester, this compound may be susceptible to hydrolysis, particularly in basic aqueous solutions. - Prepare working dilutions in cell culture media or buffer immediately before use. - Avoid prolonged storage of this compound in aqueous solutions. |
| Photodegradation | - The aromatic iodo group in this compound may make it sensitive to light. - Protect stock solutions and experimental setups from direct light exposure by using amber vials or covering with aluminum foil. |
| Incorrect final concentration | - Verify calculations: Double-check all dilution calculations. - Calibrate pipettes: Ensure that pipettes used for dilutions are properly calibrated. |
| Cell line sensitivity | - The sensitivity to MEK inhibitors can vary between different cell lines. - Confirm the responsiveness of your cell line to MEK inhibition through literature search or by using a positive control. |
Issue 2: Precipitation of the compound in cell culture media.
| Potential Cause | Troubleshooting Steps |
| Low solubility in aqueous media | - this compound is insoluble in water. Precipitation can occur when a concentrated DMSO stock is diluted into aqueous media. - Optimize final DMSO concentration: Keep the final DMSO concentration in the cell culture medium as low as possible (ideally below 0.1%) to maintain solubility and minimize solvent toxicity. - Serial dilutions: Perform serial dilutions of the stock solution in your cell culture medium to reach the final desired concentration. Vortex gently between each dilution. - Use of a suitable vehicle: For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are recommended to improve solubility.[1][4] |
| Interaction with media components | - Components in the cell culture media, such as serum proteins, may interact with this compound and reduce its solubility. - Prepare the final dilution in serum-free media first, and then add serum if required for your experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 561.09 g/mol . c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to assist dissolution. e. Aliquot the stock solution into single-use, light-protected (amber) tubes. f. Store the aliquots at -80°C.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the MEK/ERK signaling pathway targeted by this compound and a typical experimental workflow for its use.
Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MEK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
Interpreting variable results in PD318088 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MEK1/2 inhibitor, PD318088. Our goal is to help you interpret and troubleshoot variable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective allosteric inhibitor of MEK1 and MEK2.[1] It is non-ATP competitive, meaning it does not bind to the ATP-binding pocket of the kinase.[2][3] Instead, it binds to a unique hydrophobic pocket adjacent to the ATP-binding site.[4] This binding, which occurs simultaneously with ATP, locks MEK1/2 in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.[5][6]
Q2: How should I prepare and store this compound stock solutions?
For optimal and reproducible results, proper handling of this compound is crucial.
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO. For example, to create a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is recommended to gently vortex or sonicate to ensure complete dissolution.[7]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution should be stable for an extended period.
Q3: What are the potential reasons for observing variable IC50 values in my cell viability assays?
Variability in IC50 values is a common challenge in cell-based assays and can be attributed to several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to MEK inhibitors due to their unique genetic backgrounds and activation status of the MAPK pathway and parallel signaling pathways.
-
Cell Culture Conditions: Factors such as cell passage number, seeding density, and confluency can significantly impact cellular response to drug treatment. It is advisable to use cells within a consistent and low passage number range.
-
Compound Stability: The stability of this compound in cell culture media over the course of a long incubation period can affect its effective concentration. Instability can be influenced by components in the media.
-
Assay Protocol: Variations in incubation times, reagent concentrations (e.g., MTT, resazurin), and detection methods can all contribute to inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Inhibition of ERK Phosphorylation
Symptoms: Western blot analysis shows minimal or variable reduction in phosphorylated ERK (p-ERK) levels despite treatment with this compound at expected effective concentrations.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for robust p-ERK inhibition in your specific cell line. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| High Basal Pathway Activation | Ensure that the cells are properly serum-starved before stimulation (if applicable) to reduce basal p-ERK levels. |
| Technical Issues with Western Blotting | Ensure complete cell lysis by using a lysis buffer containing phosphatase and protease inhibitors. Accurately quantify protein concentration before loading equal amounts onto the gel. Optimize antibody concentrations and incubation times. |
| Cellular Resistance Mechanisms | Long-term treatment can lead to the development of resistance. Consider investigating potential resistance mechanisms, such as mutations in MEK1 that prevent inhibitor binding.[6] |
Issue 2: Discrepancy Between p-ERK Inhibition and Cell Viability Effects
Symptoms: You observe potent inhibition of p-ERK at a specific concentration of this compound, but this does not translate to a significant decrease in cell viability.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Activation of Parallel Survival Pathways | Cells may be dependent on other signaling pathways for survival (e.g., PI3K/AKT pathway). Investigate the activation status of key nodes in parallel survival pathways. Combination therapy with inhibitors of these pathways may be necessary to induce cell death. |
| Cell Cycle Arrest vs. Apoptosis | MEK inhibition can lead to cell cycle arrest without inducing apoptosis in some cell lines. Analyze cell cycle distribution using flow cytometry and assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage). |
| Off-Target Effects | At higher concentrations, off-target effects of the inhibitor might influence cell viability independently of MEK inhibition. It is important to correlate the dose-response for p-ERK inhibition with the dose-response for cell viability.[8] |
| Experimental Timeline | The effects on cell viability may require a longer incubation period than the inhibition of p-ERK, which is often a rapid event. Extend the duration of the cell viability assay (e.g., 48, 72, or 96 hours). |
Data Presentation
Table 1: Representative IC50 Values of MEK Inhibitors in Various Cancer Cell Lines
Note: Specific IC50 values for this compound should be determined empirically for your cell line of interest. The following data for other MEK inhibitors are provided for reference.
| Cell Line | Cancer Type | MEK Inhibitor | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | Trametinib | 0.5 - 1 |
| HT-29 | Colorectal Cancer | Selumetinib | 10 - 50 |
| SK-MEL-28 | Melanoma | Cobimetinib | 5 - 10 |
| PANC-1 | Pancreatic Cancer | Trametinib | 1 - 5 |
| HCT116 | Colorectal Cancer | Selumetinib | >1000 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-ERK Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of ERK1/2.
Materials:
-
Cell line of interest
-
Serum-free and complete cell culture medium
-
This compound stock solution
-
Stimulant (e.g., EGF, PMA), if required
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells if necessary, then treat with various concentrations of this compound for the desired time. If applicable, stimulate with an agonist for a short period before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
In Vitro MEK1 Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on MEK1 activity.
Materials:
-
Recombinant active MEK1
-
Kinase-inactive ERK2 (as a substrate)
-
This compound
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, inactive ERK2, and varying concentrations of this compound or a vehicle control.
-
Enzyme Addition: Add active MEK1 to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Caption: MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Troubleshooting decision tree for variable this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MEK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound | MEK | TargetMol [targetmol.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
MEK1 Mutations & PD318088 Resistance: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding MEK1 mutations that confer resistance to the allosteric inhibitor PD318088.
Frequently Asked Questions (FAQs)
Q1: My cells are showing resistance to this compound. What are the potential underlying mechanisms?
A1: Resistance to this compound, a non-ATP competitive allosteric MEK1/2 inhibitor, is commonly associated with specific mutations in the MAP2K1 gene, which encodes the MEK1 protein. These mutations typically occur in or near the drug's allosteric binding site, which is adjacent to the ATP-binding pocket.[1][2] Resistance mechanisms can be broadly categorized into two main types:
-
Direct Interference: Mutations within the allosteric binding pocket can directly hinder the binding of this compound through steric hindrance or by altering key residues involved in the drug-protein interaction.
-
Conformational Changes: Mutations in regions like the N-terminal negative regulatory helix (helix A) or helix C can lock the MEK1 kinase in a constitutively active conformation.[1][2] This conformational shift can reduce the inhibitor's ability to bind effectively, as allosteric inhibitors like this compound preferentially bind to the inactive conformation of the enzyme.
Q2: Which specific MEK1 mutations have been reported to confer resistance to this compound and its analogs?
A2: Several MEK1 mutations have been identified through in vitro mutagenesis screens and in clinical samples from patients treated with MEK inhibitors. Key resistance mutations include:
-
Mutations in the allosteric binding pocket:
-
I103N
-
L115P
-
F129L
-
V211D
-
-
Mutations affecting kinase conformation:
-
Q56P (disrupts helix A)
-
P124L/S (proximal to helix C and abuts helix A)
-
C121S
-
These mutations have been shown to cause a significant increase in resistance to allosteric MEK inhibitors.[1][3]
Q3: How can I confirm if my resistant cell line has a MEK1 mutation?
A3: To confirm the presence of a MEK1 mutation, you should perform Sanger sequencing or next-generation sequencing (NGS) of the MAP2K1 gene from your resistant cell line's genomic DNA. Compare the sequence to the wild-type reference sequence to identify any mutations.
Q4: My cells have a confirmed MEK1 resistance mutation. What are my options for further experiments?
A4: Once a resistance mutation is confirmed, you can explore several avenues:
-
Alternative Inhibitors: Test the efficacy of ATP-competitive MEK inhibitors, as they bind to a different site and may still be effective against mutations in the allosteric pocket.[3]
-
Combination Therapies: Investigate combination therapies, such as co-targeting with a RAF inhibitor (e.g., PLX4720), which has been shown in some cases to prevent the emergence of resistant clones.[1]
-
Downstream Signaling Analysis: Characterize the downstream signaling pathways (e.g., phosphorylation of ERK) to understand how the mutation affects the MAPK cascade in the presence and absence of the inhibitor.
Troubleshooting Guides
Problem: Unexpectedly high cell viability in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Pre-existing resistant clones in the cell population. | Perform single-cell cloning to isolate and test the sensitivity of individual clones. Sequence the MAP2K1 gene in resistant clones. |
| Incorrect inhibitor concentration. | Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the accurate IC50 value. |
| Inhibitor degradation. | Ensure proper storage of this compound according to the manufacturer's instructions. Use a fresh aliquot of the inhibitor. |
| Cell line misidentification or contamination. | Perform cell line authentication using short tandem repeat (STR) profiling. Test for mycoplasma contamination. |
Problem: Difficulty in generating MEK1 mutant cell lines.
| Possible Cause | Troubleshooting Step |
| Inefficient site-directed mutagenesis. | Optimize PCR conditions (annealing temperature, extension time, polymerase). Verify primer design. Purify the template plasmid DNA. |
| Low transfection/transduction efficiency. | Optimize the transfection or transduction protocol for your specific cell line. Use a positive control (e.g., GFP-expressing vector) to assess efficiency. |
| Toxicity of the mutant MEK1 protein. | Use an inducible expression system to control the timing and level of mutant MEK1 expression. |
Data Presentation
The following table summarizes the reported fold resistance of various MEK1 mutations to the allosteric MEK inhibitors CI-1040 and AZD6244, which are analogs of this compound.
| MEK1 Mutation | Location | Fold Resistance to CI-1040 | Fold Resistance to AZD6244 |
| I103N | Allosteric Pocket | >50 | >50 |
| L115P | Allosteric Pocket | >1000 | >100 |
| F129L | Allosteric Pocket | >1000 | >100 |
| V211D | Allosteric Pocket | >1000 | >100 |
| Q56P | Helix A | ~100 | ~100 |
| P124S | Near Helix C | 4-10 | 4-10 |
| P124L | Near Helix C | - | ~5 |
Data is derived from studies on A375 melanoma cells expressing the respective MEK1 mutations and is presented as the fold increase in GI50 (50% growth inhibition) compared to wild-type cells.[1]
Experimental Protocols
Site-Directed Mutagenesis for Generating MEK1 Mutants
This protocol is based on the QuikChangeTM Site-Directed Mutagenesis method.
Materials:
-
Plasmid DNA containing wild-type MEK1 cDNA
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
10x reaction buffer
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (5-50 ng)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour to digest the parental methylated DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select colonies, isolate plasmid DNA, and verify the presence of the desired mutation by Sanger sequencing.
Cell Viability (MTT) Assay
Materials:
-
96-well plates
-
Cells (wild-type and MEK1 mutants)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize the p-ERK signal.
Visualizations
Caption: RAF-MEK-ERK signaling pathway and the mechanism of this compound resistance.
Caption: Experimental workflow for identifying and characterizing MEK1 resistance mutations.
References
Validation & Comparative
A Comparative Analysis of MEK Inhibitors: PD318088 vs. Trametinib in Melanoma Cells
In the landscape of targeted therapies for melanoma, the inhibition of the mitogen-activated protein kinase (MAPK) pathway, particularly the MEK1 and MEK2 kinases, has been a cornerstone of treatment strategies. This guide provides a comparative overview of two notable MEK inhibitors: PD318088, a preclinical investigational compound, and trametinib, an FDA-approved therapeutic for BRAF-mutant melanoma. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development.
Introduction to the MEK Inhibitors
Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2 activity, demonstrating significant clinical efficacy, particularly in combination with BRAF inhibitors, for the treatment of BRAF V600-mutant metastatic melanoma.[1][2][3] Its approval marked a significant advancement in the management of this aggressive skin cancer.
Quantitative Efficacy in Melanoma Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for trametinib and its analog, CI-1040, in various melanoma cell lines. This data provides a quantitative measure of their potency in inhibiting cell growth. A direct comparison of potency between trametinib and CI-1040 has shown trametinib to be approximately 100-fold more potent.[6][7][8]
Table 1: IC50 Values of Trametinib in Melanoma Cell Lines
| Cell Line | BRAF Status | NRAS Status | Trametinib IC50 (nM) | Reference |
| A375 | V600E | WT | 1.0 - 2.5 | [9] |
| WM266-4 | V600D | WT | ~2.5 | [10] |
| SK-MEL-28 | V600E | WT | ~2.5 | [10] |
| Various BRAF-mutant lines | V600E/K | WT | 0.3 - 0.85 | [4] |
| Various NRAS-mutant lines | WT | Q61R/K/L | 0.36 - 0.63 | [4] |
| Various BRAF/NRAS wild-type lines | WT | WT | 0.31 - 10 | [4] |
Table 2: IC50 Values of PD184352 (CI-1040) in Melanoma Cell Lines (as a surrogate for this compound)
| Cell Line | BRAF Status | NRAS Status | CI-1040 IC50 (nM) | Reference |
| A375 | V600E | WT | Not explicitly stated, but sensitive | [6][7] |
| Various BRAF-mutant lines | V600E | WT | Correlated with trametinib sensitivity | [6][7] |
| Various NRAS-mutant lines | WT | Q61R/K/L | No correlation with NRAS status | [6][7] |
| Various BRAF/NRAS wild-type lines | WT | WT | Some lines sensitive | [6][7] |
Signaling Pathway and Mechanisms of Action
Both this compound and trametinib target the MAPK/ERK signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. In many melanomas, this pathway is constitutively activated due to mutations in BRAF or NRAS. By inhibiting MEK1/2, these compounds prevent the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of MEK inhibitors in melanoma cell lines.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Melanoma cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or trametinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period, typically 72 hours, to allow for the drugs to exert their effects.
-
Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Formazan Formation: Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and IC50 values are determined by plotting cell viability against drug concentration.[2][11][12]
Western Blotting for Phospho-ERK (p-ERK)
Western blotting is used to detect the levels of specific proteins, in this case, the phosphorylated (activated) form of ERK, to confirm the on-target effect of the MEK inhibitors.
Protocol:
-
Cell Treatment and Lysis: Melanoma cells are treated with the MEK inhibitors for a specified time. After treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The signal is captured using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total ERK to serve as a loading control, ensuring that any observed changes in p-ERK are not due to differences in the amount of protein loaded.[5][13]
Concluding Remarks
Trametinib is a well-established and potent MEK inhibitor with proven clinical benefit in melanoma. This compound, based on the data from its analog PD184352 (CI-1040), is also a MEK inhibitor, though likely less potent than trametinib. The direct comparative efficacy of this compound against trametinib in melanoma cells remains to be elucidated through head-to-head preclinical studies. Such studies would be invaluable in further characterizing the therapeutic potential of novel MEK inhibitors and informing the development of next-generation targeted therapies for melanoma. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.
References
- 1. mdpi.com [mdpi.com]
- 2. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. embopress.org [embopress.org]
- 7. Discovery of a new molecule inducing melanoma cell death: dual AMPK/MELK targeting for novel melanoma therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mek inhibition results in marked antitumor activity against metastatic melanoma patient-derived melanospheres and in melanosphere-generated xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. estudogeral.uc.pt [estudogeral.uc.pt]
- 12. Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the ERK Signaling Pathway in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MEK Inhibition in NF1 Models: PD318088 vs. Selumetinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent MEK inhibitors, PD318088 and selumetinib, for their efficacy in preclinical models of Neurofibromatosis type 1 (NF1). This document summarizes key experimental data, details methodologies of cited experiments, and visualizes relevant biological pathways and workflows to aid in informed decision-making for research and development.
Introduction to MEK Inhibition in NF1
Neurofibromatosis type 1 is a genetic disorder driven by mutations in the NF1 gene, leading to hyperactivation of the Ras/MAPK signaling pathway. This aberrant signaling is a key driver of tumor formation, particularly plexiform neurofibromas (PNs). Mitogen-activated protein kinase kinase (MEK), a central component of this cascade, has emerged as a critical therapeutic target. Both this compound and selumetinib are allosteric inhibitors of MEK1 and MEK2, blocking downstream signaling and cellular proliferation.[1][2][3] Selumetinib is an FDA-approved drug for the treatment of pediatric NF1 patients with inoperable PNs, underscoring the clinical relevance of MEK inhibition.[2][3]
It is important to note that while both compounds are potent MEK inhibitors, preclinical data for this compound in NF1 models is limited. Therefore, this guide will utilize data from its close structural and functional analog, PD0325901 (mirdametinib), as a surrogate for this compound's potential efficacy.[4]
Mechanism of Action
Both this compound and selumetinib are non-ATP competitive inhibitors that bind to an allosteric pocket on the MEK1/2 enzymes. This binding event prevents the phosphorylation and subsequent activation of ERK1/2, the immediate downstream target of MEK. The inhibition of ERK phosphorylation effectively halts the signal transduction cascade that promotes cell proliferation and survival.
References
- 1. MEK inhibitors for neurofibromatosis type 1 manifestations: Clinical evidence and consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of MEK Inhibitors in Neurofibromatosis Type 1–Associated Tumors and Management of Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Comparative Guide to PD318088 and Other Allosteric MEK Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of cancer therapeutics, a deep understanding of the nuanced differences between targeted inhibitors is paramount. This guide provides a detailed comparison of PD318088, a potent allosteric MEK inhibitor, with other well-characterized inhibitors of the same class. By presenting key performance data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to be an invaluable resource for informed decision-making in preclinical research.
Biochemical Potency and Binding Affinity: A Quantitative Comparison
The efficacy of a kinase inhibitor is fundamentally determined by its potency in inhibiting the target enzyme and its binding affinity. The following table summarizes the half-maximal inhibitory concentration (IC50) values and dissociation constants (Kd) for this compound and other prominent allosteric MEK inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.
| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Notes |
| This compound | Not explicitly found in a direct comparative study | Not explicitly found in a direct comparative study | Analog of PD184352; potent MEK1/2 inhibitor.[1][2] |
| Trametinib | 0.92 | 1.8 | Highly potent and selective MEK1/2 inhibitor.[2] |
| Selumetinib | 14 | - | Potent and highly selective MEK1 inhibitor with a Kd of 530 nM for MEK2.[2] |
| Cobimetinib | 4.2 | - | Effective and selective MEK1 inhibitor.[3] |
| Binimetinib | 12 | 12 | Selective inhibitor of MEK1 and MEK2.[3] |
| Mirdametinib (PD0325901) | 0.33 (in C26 cells) | - | Highly potent and selective MEK inhibitor.[3] |
Mechanism of Action: The Allosteric Advantage
This compound and the other inhibitors listed are classified as allosteric, non-ATP competitive inhibitors. This means they do not bind to the highly conserved ATP-binding pocket of the MEK kinase. Instead, they occupy a distinct, allosteric site adjacent to the ATP-binding pocket.[1][4][5] This mode of inhibition offers a potential advantage in terms of selectivity, as the allosteric site is generally less conserved across the kinome compared to the ATP-binding site.
The binding of this compound to this allosteric pocket induces a conformational change in the MEK enzyme, locking it in an inactive state and preventing the phosphorylation of its only known substrates, ERK1 and ERK2. This ultimately blocks the propagation of growth signals through the MAPK/ERK pathway.
Signaling Pathway and Inhibition Mechanism
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Allosteric MEK inhibitors act as a crucial bottleneck in this pathway.
Caption: The MAPK/ERK signaling pathway and the point of allosteric MEK inhibition.
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key in vitro and cellular assays are provided below.
Biochemical MEK1 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit MEK1 kinase activity.
Materials:
-
Recombinant human MEK1 enzyme
-
Fluorescein-labeled MEK1 substrate (e.g., inactive ERK1)
-
Terbium-labeled anti-phospho-MEK1 (Ser217/221) antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add:
-
2.5 µL of diluted compound or DMSO (vehicle control).
-
5 µL of a solution containing MEK1 enzyme and fluorescein-labeled ERK1 substrate in assay buffer.
-
-
Initiation of Kinase Reaction: Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of detection solution containing EDTA (to stop the reaction) and the terbium-labeled anti-phospho-MEK1 antibody in a suitable buffer.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Assay for MEK Inhibition: Western Blot for Phospho-ERK1/2
This assay determines the ability of an inhibitor to block MEK activity within a cellular context by measuring the phosphorylation of its downstream target, ERK.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the MEK inhibitors or DMSO for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
-
Preclinical Evaluation Workflow
The preclinical assessment of a novel MEK inhibitor typically follows a structured workflow to comprehensively evaluate its potential as a therapeutic agent.
Caption: A typical preclinical evaluation workflow for a novel MEK inhibitor.
Conclusion
This compound stands as a potent allosteric MEK inhibitor with a well-defined mechanism of action. While direct comparative biochemical data against other leading MEK inhibitors remains somewhat fragmented in publicly available literature, its structural and functional characteristics place it firmly within the class of highly effective, non-ATP competitive agents. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to conduct their own comparative studies and to advance the development of novel cancer therapeutics targeting the MAPK/ERK pathway. A thorough understanding of the subtle yet significant differences between these inhibitors will be crucial for the successful translation of preclinical findings into clinical benefits.
References
The Synergistic Power of Dual MAPK Pathway Inhibition: A Comparative Guide to BRAF and MEK Inhibitor Combinations in Cancer Therapy
The development of selective inhibitors targeting the mutated BRAF protein, a key driver in a significant portion of melanomas and other cancers, marked a paradigm shift in targeted cancer therapy. However, the initial success of BRAF inhibitor monotherapy is often short-lived due to the emergence of resistance. A primary mechanism of this resistance is the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway, downstream of BRAF. This has led to the rational combination of BRAF inhibitors with MEK inhibitors, which target a downstream kinase in the same pathway, to create a more durable and potent anti-cancer effect.
This guide provides a comparative overview of the synergistic effects observed with the combination of a BRAF inhibitor (Dabrafenib) and a MEK inhibitor (Trametinib), supported by experimental data from preclinical studies. We will delve into the molecular mechanisms, present quantitative data on their combined efficacy, and provide detailed experimental protocols for key assays used to evaluate this synergy.
The Rationale for Dual Pathway Blockade
The MAPK signaling cascade (RAS-RAF-MEK-ERK) is a critical pathway that regulates cell growth, proliferation, and survival. In many cancers, a mutation in the BRAF gene, most commonly the V600E mutation, leads to constitutive activation of this pathway, driving uncontrolled cell proliferation.
BRAF inhibitors, such as Dabrafenib and Vemurafenib, are potent and selective drugs that block the activity of the mutated BRAF protein. While this initially leads to tumor regression, cancer cells can adapt and reactivate the MAPK pathway through various mechanisms, including feedback activation of upstream components or mutations in downstream effectors like MEK.
By simultaneously inhibiting both BRAF and MEK, this combination therapy provides a more comprehensive blockade of the MAPK pathway, delaying the onset of resistance and enhancing the overall anti-tumor response.[1][2][3][4] Preclinical and clinical studies have consistently demonstrated that this dual inhibition leads to improved response rates and progression-free survival in patients with BRAF-mutant melanoma.[1][2][3][4]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between BRAF and MEK inhibitors is often quantified by measuring the half-maximal inhibitory concentration (IC50) of each drug alone and in combination. A synergistic effect is observed when the combined effect of the two drugs is greater than the sum of their individual effects.
The following tables summarize representative data from preclinical studies on the effects of Dabrafenib and Trametinib in BRAF-mutant melanoma cell lines.
Table 1: Single Agent and Combination IC50 Values for Dabrafenib and Trametinib in BRAF V600E Mutant Melanoma Cell Lines
| Cell Line | Dabrafenib IC50 (nM) | Trametinib IC50 (nM) | Dabrafenib + Trametinib IC50 (nM) |
| A375 | 26 | 19 | Combination shows increased potency |
| SK-MEL-28 | ~100 | ~50 | Combination shows increased potency |
| WM-266-4 | ~50 | ~25 | Combination shows increased potency |
Note: The IC50 values are approximate and can vary between studies and experimental conditions. The trend consistently shows that the combination therapy is more potent than either single agent.
Table 2: Combination Index (CI) for Dabrafenib and Trametinib
| Cell Line | Combination Index (CI) at 50% Effect (ED50) | Interpretation |
| A375 | < 1 | Synergy |
| SK-MEL-28 | < 1 | Synergy |
| WM-266-4 | < 1 | Synergy |
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The consistent CI values of less than 1 provide strong evidence for the synergistic interaction between Dabrafenib and Trametinib.
Signaling Pathway and Mechanism of Action
The synergistic effect of combining BRAF and MEK inhibitors stems from their complementary roles in shutting down the MAPK pathway. The following diagram illustrates this mechanism.
As the diagram illustrates, mutant BRAF constitutively activates MEK, which in turn activates ERK, leading to uncontrolled cell proliferation. Dabrafenib directly inhibits the activity of mutant BRAF. However, resistance can emerge through mechanisms that reactivate MEK. By adding a MEK inhibitor like this compound or Trametinib, the pathway is blocked at a second, downstream point, making it more difficult for cancer cells to overcome the inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the synergistic effects of BRAF and MEK inhibitors.
Cell Viability Assay
This assay is used to determine the IC50 values of the inhibitors and to assess the synergistic effect on cell proliferation.
Protocol Details:
-
Cell Culture: BRAF V600E mutant melanoma cell lines (e.g., A375, SK-MEL-28) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of Dabrafenib, Trametinib, or a combination of both at a constant ratio.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available kit such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis. The Combination Index (CI) is calculated using software like CompuSyn to determine the nature of the drug interaction.
Western Blot Analysis for Pathway Inhibition
This technique is used to confirm that the inhibitors are effectively blocking their targets within the MAPK pathway by measuring the phosphorylation status of key proteins like ERK.
Protocol Details:
-
Cell Treatment and Lysis: Cells are treated with the inhibitors for the desired time points. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software. A decrease in the p-ERK/total-ERK ratio indicates effective pathway inhibition.
Conclusion
The combination of BRAF and MEK inhibitors represents a significant advancement in the treatment of BRAF-mutant cancers, particularly melanoma. As demonstrated by the representative data for Dabrafenib and Trametinib, this dual-targeting strategy leads to a synergistic anti-cancer effect, resulting in more profound and durable responses compared to monotherapy. The underlying mechanism involves a more complete shutdown of the MAPK signaling pathway, which is crucial for tumor cell proliferation and survival. The experimental protocols provided in this guide offer a framework for researchers to evaluate the synergistic potential of novel drug combinations targeting this critical signaling cascade. While specific data for this compound in this combination is lacking in readily available literature, the principles and methodologies outlined here are broadly applicable to the preclinical assessment of other MEK inhibitors in combination with BRAF inhibitors.
References
- 1. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of MAPK and immune checkpoint inhibitors in melanoma: what is the best combination strategy? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the MEK1/2 Inhibitors: PD318088 and CI-1040
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway has been a focal point of research. Central to this pathway are the MEK1 and MEK2 kinases, making them attractive targets for drug development. This guide provides a detailed head-to-head comparison of two notable MEK1/2 inhibitors, PD318088 and CI-1040, presenting their biochemical properties, performance data, and the experimental protocols used to evaluate them.
Introduction to this compound and CI-1040
CI-1040, also known as PD184352, was the first MEK inhibitor to enter clinical trials. It is a potent, orally active, and highly specific small-molecule inhibitor of MEK1 and MEK2.[1] this compound is a close structural analog of CI-1040.[1][2] Both compounds are allosteric, non-ATP competitive inhibitors, binding to a pocket adjacent to the ATP-binding site of MEK1/2.[2][3] This mode of inhibition leads to conformational changes that prevent MEK from phosphorylating its downstream target, ERK.[3]
While CI-1040 showed promise in preclinical models, its development was ultimately halted due to poor oral bioavailability and rapid clearance.[4] This led to the development of second-generation MEK inhibitors with improved pharmacological properties. Understanding the characteristics of these first-generation inhibitors remains crucial for the continued development of more effective targeted therapies.
Mechanism of Action: Allosteric Inhibition of MEK1/2
Both this compound and CI-1040 function as allosteric inhibitors of MEK1 and MEK2. They do not compete with ATP for binding to the kinase's active site. Instead, they bind to a distinct, hydrophobic pocket adjacent to the ATP-binding site.[2][5] This binding event induces a conformational change in the MEK enzyme, locking it in an inactive state and preventing it from phosphorylating and activating its sole known substrates, ERK1 and ERK2.
The binding of this compound, in conjunction with MgATP, has been shown to affect the oligomeric state of MEK, abolishing the formation of tetramers and higher-order aggregates and slightly increasing the dissociation constant for MEK1 and MEK2 dimerization.[2][6] This suggests that the inhibitory mechanism of this compound is likely due to localized conformational changes within the active site rather than a global structural change.[2][6]
Biochemical and Cellular Performance
Quantitative data for a direct head-to-head comparison of this compound and CI-1040 is limited. However, available data for each compound from various studies are summarized below. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
| Parameter | This compound | CI-1040 / PD184352 | Reference |
| Target | MEK1/2 | MEK1/2 | [1][2] |
| Mechanism of Action | Allosteric, non-ATP competitive | Allosteric, non-ATP competitive | [2][3] |
| IC50 (MEK1, cell-free) | Not explicitly reported | 17 nM | [1] |
| IC50 (MEK2, cell-free) | Not explicitly reported | 17 nM | |
| Effect on MEK Dimerization (Kd monomer-dimer) | Increases from ~75 nM to ~140 nM (in presence of MgATP) | Not explicitly reported | [2][6] |
| Cellular Activity | Suggested to have substantial anti-proliferative activity as an analog of PD184352 | Potent inhibition of PTC cells with BRAF mutation (GI50 = 52 nM) | [2] |
Preclinical and Clinical Overview of CI-1040
CI-1040 demonstrated antitumor activity in preclinical models, particularly in pancreas, colon, and breast cancers, which correlated with the inhibition of phosphorylated ERK (pERK). In Phase I clinical trials, CI-1040 was generally well-tolerated, with a safety profile that allowed for continuous daily dosing. Target inhibition was observed in patients, and some antitumor activity was noted, including a partial response in a pancreatic cancer patient and stable disease in about 25% of patients. However, a subsequent Phase II study in patients with advanced non-small-cell lung, breast, colon, and pancreatic cancer showed insufficient antitumor activity to warrant further development.[4] This was attributed to its poor solubility and rapid clearance.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize MEK inhibitors.
In Vitro MEK1 Kinase Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of MEK1.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 1 mM EGTA).
-
Dilute recombinant active MEK1 and inactive GST-tagged ERK2 substrate to desired concentrations in kinase buffer.
-
Prepare serial dilutions of the test compound (this compound or CI-1040) in DMSO, then dilute in kinase buffer.
-
Prepare ATP solution containing a tracer amount of [γ-³²P]ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the MEK1 enzyme, ERK2 substrate, and the test compound at various concentrations.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated ERK2.
-
-
Data Analysis:
-
Quantify the band intensities corresponding to phosphorylated ERK2.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of the inhibitors.
Protocol:
-
Cell Plating:
-
Harvest and count cells (e.g., a cancer cell line with a constitutively active MAPK pathway).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or CI-1040 in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (e.g., DMSO) and no-cell control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the formulation of the test compound (this compound or CI-1040) and the vehicle control.
-
Administer the compound to the mice according to the planned dose and schedule (e.g., daily oral gavage).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified duration or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Data and Tissue Analysis:
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Tumor tissue can be used for pharmacodynamic studies, such as Western blotting or immunohistochemistry, to assess the inhibition of pERK.
-
Conclusion
This compound and CI-1040 are structurally related, allosteric MEK1/2 inhibitors that have played a significant role in the development of targeted therapies for cancers driven by the MAPK pathway. While CI-1040 progressed to clinical trials, its development was hampered by unfavorable pharmacokinetic properties. The available data, though not from direct comparative studies, indicates that both compounds operate through a similar mechanism of action. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other MEK inhibitors, facilitating the ongoing quest for more effective and durable cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Validating the Specificity of PD318088 for MEK1/2: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the specificity of a kinase inhibitor is paramount to its successful application. This guide provides a comprehensive comparison of the MEK1/2 inhibitor PD318088 with other widely used alternatives, supported by experimental data and detailed protocols to validate its specificity against a panel of kinases.
This compound is a potent, non-ATP competitive, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Its unique binding mechanism, targeting a hydrophobic pocket adjacent to the ATP-binding site, contributes to its high affinity and specificity.[3] This guide delves into the experimental validation of this specificity, offering a clear comparison with other MEK inhibitors, namely Selumetinib and Trametinib.
Comparative Kinase Inhibition Profile
To objectively assess the specificity of this compound, its inhibitory activity was compared against a panel of kinases alongside other known MEK inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Selumetinib IC50 (nM) | Trametinib IC50 (nM) |
| MEK1 | 1.4 [4] | 14[5][6][7] | 0.92[7] |
| MEK2 | Not explicitly found | 530 (Kd)[5][7] | 1.8[7] |
| p38α | >10,000[5][7] | >10,000[5][7] | Not explicitly found |
| MKK6 | >10,000[5][7] | >10,000[5][7] | Not explicitly found |
| EGFR | >10,000[5][7] | >10,000[5][7] | Not explicitly found |
| ErbB2 | >10,000[5][7] | >10,000[5][7] | Not explicitly found |
| B-Raf | >10,000[5][7] | >10,000[5][7] | Not explicitly found |
| ERK2 | >10,000[5][7] | >10,000[5][7] | Not explicitly found |
| PI3K | >10,000 | Not explicitly found | Not explicitly found |
| mTOR | >10,000 | Not explicitly found | Not explicitly found |
Note: Data for off-target kinases for this compound was not available in a comprehensive panel. The values for PI3K and mTOR are based on qualitative descriptions of assays performed at concentrations up to 10 µM where no significant inhibition was observed.[2] Selumetinib has been shown to have minimal off-target effects at concentrations up to 10 µM.[8]
The data clearly demonstrates the high potency of this compound for MEK1, with an IC50 value of 1.4 nM.[4] While a direct IC50 for MEK2 was not found, its structural similarity to MEK1 and the allosteric binding mode suggest potent inhibition. In comparison, Trametinib shows slightly higher potency for both MEK1 and MEK2, while Selumetinib is less potent. Critically, both Selumetinib and, by extension, other selective MEK inhibitors like this compound, show negligible activity against a range of other kinases, highlighting their specificity for the intended targets.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the MEK/ERK signaling pathway and the experimental workflow used to determine inhibitor specificity.
The diagram above illustrates the canonical RAS/RAF/MEK/ERK pathway. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a phosphorylation cascade, leading to the activation of RAS, which in turn activates RAF. RAF then phosphorylates and activates MEK1/2. Activated MEK1/2 subsequently phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene transcription involved in cell proliferation and survival. This compound acts by specifically inhibiting MEK1/2, thereby blocking the downstream signaling cascade.
The workflow for a typical radiometric kinase assay to determine inhibitor potency is depicted above. The process involves preparing the necessary reagents, incubating the kinase with varying concentrations of the inhibitor, initiating the kinase reaction with radiolabeled ATP, and then measuring the incorporation of the radioactive phosphate into the substrate. This allows for the calculation of the percentage of inhibition at each inhibitor concentration and the subsequent determination of the IC50 value.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for a standard in vitro radiometric kinase assay to determine the IC50 of an inhibitor for MEK1.
In Vitro MEK1 Radiometric Kinase Assay Protocol
This protocol is adapted from standard radiometric kinase assay procedures.
1. Reagent Preparation:
-
Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 5 mM DTT. Store at 4°C.
-
ATP Stock Solution (10 mM): Dissolve ATP in sterile water. Aliquot and store at -20°C.
-
[γ-³²P]ATP: Specific activity of ~3000 Ci/mmol.
-
MEK1 Enzyme: Recombinant human MEK1.
-
ERK2 Substrate (inactive): Recombinant human ERK2.
-
Inhibitor (this compound): Prepare a 10 mM stock solution in 100% DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations in the assay.
-
Stop Solution: 7.5 M Guanidine Hydrochloride.
-
Filter Plates: 96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation Fluid: Appropriate for radiometric detection.
2. Assay Procedure:
-
Prepare the Kinase Reaction Mix in a microcentrifuge tube on ice. For each reaction, combine:
-
10 µL of 5X Kinase Reaction Buffer
-
Recombinant MEK1 enzyme (final concentration ~5-10 nM)
-
Inactive ERK2 substrate (final concentration ~1 µM)
-
Sterile water to a final volume of 49 µL.
-
-
Add 1 µL of the serially diluted this compound or DMSO (for the control) to the appropriate wells of a 96-well plate.
-
Add 40 µL of the Kinase Reaction Mix to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Prepare the ATP Mix by diluting the 10 mM ATP stock and [γ-³²P]ATP in sterile water to achieve a final concentration of 100 µM ATP with a specific activity of ~500 cpm/pmol.
-
Initiate the kinase reaction by adding 10 µL of the ATP Mix to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.
-
Transfer the reaction mixture to the wells of a pre-wetted filter plate.
-
Wash the filter plate three times with 200 µL of 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate.
-
Add 50 µL of scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
By following these rigorous experimental procedures and comparing the resulting data, researchers can confidently validate the high specificity of this compound for MEK1/2, making it a valuable tool for targeted research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MEK | TargetMol [targetmol.com]
- 3. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BindingDB PrimarySearch_ki [bindingdb.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
PD318088: A Comparative Analysis of its Cross-reactivity with other Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
PD318088 is a potent and highly specific non-ATP competitive allosteric inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1] Its allosteric mechanism of action, binding to a pocket adjacent to the ATP-binding site, contributes to its high selectivity for MEK1/2. However, a comprehensive understanding of its potential off-target effects is crucial for its application in research and therapeutic development. This guide provides a comparative analysis of the cross-reactivity of this compound with other cellular targets, supported by available experimental data and detailed methodologies.
Kinase Selectivity Profile
A screening of PD184352 against a panel of kinases demonstrated a high degree of selectivity for MEK1. The data presented in the table below summarizes the percentage of remaining activity of various kinases in the presence of PD184352 at two different concentrations.
| Kinase | % Activity Remaining (1.00µM PD184352) | % Activity Remaining (10.00µM PD184352) |
| MEK1 | 0 | 0 |
| Yes1 | 10 | 5 |
| ERK1 | 86 | 86 |
| NEK7 | 110 | 93 |
| CHK2 | 110 | 95 |
| p38 alpha MAPK | 109 | 86 |
| ERK8 | 107 | 94 |
| p38 beta MAPK | 104 | 96 |
| PKB beta | 103 | 80 |
| CK2 | 102 | 90 |
| ERK2 | 102 | 83 |
| MNK2 | 101 | 99 |
| JNK1 | 101 | 92 |
| PKD1 | 100 | 85 |
| Src | 100 | 90 |
| CK1 delta | 99 | 100 |
| p38 gamma MAPK | 96 | 87 |
| PAK4 | 95 | 82 |
| JNK2 | 95 | 110 |
| JNK3 | 94 | 108 |
| HIPK3 | 94 | 95 |
| PIM2 | 94 | 92 |
| DYRK2 | 93 | 76 |
| PKB alpha | 92 | 87 |
| MNK1 | 92 | 92 |
| CAMKK beta | 90 | 90 |
| PLK1 | 90 | 82 |
| NEK6 | 89 | 90 |
| IKK beta | 88 | 92 |
| MSK1 | 88 | 91 |
| DYRK3 | 88 | 104 |
| CAMKK alpha | 87 | 77 |
| p38 delta MAPK | 87 | 93 |
| S6K1 | 87 | 89 |
| DYRK1A | 86 | 80 |
| SmMLCK | 86 | 105 |
| NEK2a | 86 | 98 |
| HIPK2 | 85 | 151 |
| SRPK1 | 85 | 94 |
| MAPKAP-K2 | 85 | 81 |
| PIM1 | 84 | 75 |
| SGK1 | 84 | 101 |
| CHK1 | 84 | 113 |
| BRSK2 | 83 | 82 |
| PDK1 | 82 | 79 |
| PAK5 | 82 | 98 |
| Aurora C | 82 | 96 |
| ROCK 2 | 82 | 86 |
| PRAK | 81 | 82 |
| PKC zeta | 81 | 72 |
| CAMK1 | 81 | 69 |
| MAPKAP-K3 | 81 | 84 |
| AMPK | 80 | 108 |
| MARK3 | 80 | 98 |
| EF2K | 80 | 97 |
| CDK2-Cyclin A | 79 | 88 |
| Aurora B | 77 | 70 |
| CSK | 77 | 81 |
Data for PD184352 is presented as a proxy for this compound due to the lack of publicly available kinase panel data for the latter. The structural similarity between these compounds suggests a comparable selectivity profile.
Cross-reactivity with the PI3K/Akt/mTOR Pathway
Several lines of evidence suggest a potential for cross-reactivity of this compound and related compounds with components of the Phosphatidylinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. The development of bifunctional inhibitors targeting both MEK and PI3K, based on a similar chemical scaffold to this compound, points to the possibility of off-target interactions.[2]
While direct, quantitative data for this compound's inhibitory activity against PI3K and mTOR is limited, some studies on its analogs provide context. For instance, it has been noted that inhibition of the MEK/ERK pathway can lead to a feedback activation of the PI3K/Akt pathway in certain cancer cell lines.[3][4] This compensatory activation suggests a complex interplay between these two crucial signaling cascades.
Experimental Protocols
To facilitate the independent verification and further exploration of this compound's cross-reactivity, detailed methodologies for relevant kinase inhibition assays are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay format is commonly used to assess the inhibitory activity of compounds against a wide range of kinases, including mTOR.
Principle: The assay measures the inhibition of substrate phosphorylation by a kinase. A europium (Eu)-labeled antibody specifically recognizes the phosphorylated substrate, and a fluorescently labeled tracer competes with the test compound for binding to the kinase. When the antibody and tracer are in close proximity due to binding to the kinase-substrate complex, a FRET signal is generated. Inhibition of the kinase by the test compound leads to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer.
-
Prepare a 2X solution of the test compound at various concentrations.
-
Prepare a 2X stop/detection solution containing a Eu-labeled anti-phospho-substrate antibody and a tracer in a suitable buffer containing EDTA to stop the kinase reaction.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to initiate the reaction.
-
Add 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 20 µL of the 2X stop/detection solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow of a TR-FRET kinase inhibition assay.
Scintillation Proximity Assay (SPA) for PI3K
This assay is a powerful tool for measuring the activity of lipid kinases like PI3K.
Principle: The assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a lipid substrate, which is captured on scintillant-coated beads. When the radiolabeled product is in close proximity to the bead, it excites the scintillant, producing light that is detected by a scintillation counter. Unreacted [γ-³³P]ATP in the solution is too far away to cause a signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM MOPS, pH 6.7, 10 mM MgCl₂, 5 mM DTT, 0.03% CHAPS).[5]
-
Prepare a solution of the lipid substrate (e.g., PIP2).[5]
-
Prepare a solution of ATP containing a known amount of [γ-³³P]ATP.
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a suspension of SPA beads (e.g., Wheat Germ Agglutinin-coated) in a quench buffer (e.g., 150 mM potassium phosphate, pH 8.0, 20 mM EDTA, 0.1% Triton X-100).
-
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the PI3K enzyme to the wells.
-
Initiate the reaction by adding the ATP/[γ-³³P]ATP and lipid substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding the SPA bead suspension.
-
Seal the plate and allow the beads to settle (or centrifuge at a low speed).
-
Measure the light emission using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (wells with no enzyme) from the sample counts.
-
Plot the corrected counts against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow of a Scintillation Proximity Assay for PI3K.
Conclusion
This compound is a highly selective MEK1/2 inhibitor. While direct and comprehensive cross-reactivity data for this compound against a broad kinase panel remains limited, analysis of its close structural analogs suggests a favorable selectivity profile with potential for off-target interactions within the PI3K/Akt/mTOR pathway. The provided experimental protocols offer a framework for researchers to independently assess the cross-reactivity of this compound and further characterize its cellular effects. A thorough understanding of a compound's selectivity is paramount for the accurate interpretation of experimental results and for advancing its potential therapeutic applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
A Comparative Guide to the In Vivo Potency of MEK Inhibitors: PD318088 and PD0325901
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo potency of two closely related MEK inhibitors, PD318088 and PD0325901. This document synthesizes available experimental data to highlight their respective efficacy and pharmacological profiles in preclinical models.
In Vivo Potency and Efficacy: A Tabular Comparison
The following table summarizes key in vivo data for this compound and PD0325901 from various preclinical studies. Due to the limited availability of in vivo data for this compound, the comparison is largely based on the extensive research conducted on PD0325901.
| Parameter | This compound | PD0325901 |
| Animal Models | Data not readily available in published literature. | Human tumor cell line xenografts (e.g., melanoma, colorectal, papillary thyroid, head and neck squamous cell carcinoma, malignant peripheral nerve sheath tumors) in nude or immunodeficient mice.[2][3][4] |
| Dosing & Administration | Data not readily available in published literature. | Typically administered orally (p.o.) once or twice daily. Effective doses range from 1.5 mg/kg to 25 mg/kg/day depending on the tumor model.[2][3] |
| Reported Efficacy | Described as a potent MEK1/2 inhibitor, but specific in vivo tumor growth inhibition data is lacking in available literature.[5][6] | - Significant tumor growth inhibition in various xenograft models.[2][3] - In papillary thyroid carcinoma xenografts, 20-25 mg/kg/day resulted in a 58% reduction in tumor volume in RET/PTC1 models and no detectable tumor growth in BRAF mutant models.[7][8] - In malignant peripheral nerve sheath tumor (MPNST) xenografts, PD0325901 reduced proliferating cells and prolonged survival.[3] - In hepatocellular carcinoma models, 20 mg/kg/day reduced tumor growth rate threefold.[9] |
| Pharmacodynamics | Binds to an allosteric pocket of MEK1 adjacent to the ATP-binding site.[1] | Potently inhibits ERK1/2 phosphorylation in vivo.[3] In MPNST xenografts, p-ERK levels were suppressed within 30 minutes of dosing and remained low for at least 6 hours.[3] |
| Pharmacokinetics | No readily available in vivo pharmacokinetic data. | In a Phase I clinical trial, PD-0325901 showed dose-proportional exposure.[10][11][12] |
| Reported Toxicities | Data not readily available in published literature. | In preclinical models, signs of edema have been observed.[9][13] In clinical trials, common adverse events included rash, diarrhea, fatigue, nausea, and visual disturbances.[10][11][12] |
Signaling Pathway and Mechanism of Action
Both this compound and PD0325901 are highly selective inhibitors of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By binding to an allosteric site on MEK, these inhibitors prevent the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling.
Experimental Protocols
Below are representative protocols for key experiments used to evaluate the in vivo potency of MEK inhibitors.
Human Tumor Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor activity of a MEK inhibitor in a mouse xenograft model.
Methodology:
-
Cell Culture and Animal Models: Human cancer cell lines (e.g., A375 melanoma, HT-29 colon) are cultured under standard conditions.[1] Female athymic nude mice (4-6 weeks old) are typically used for xenograft studies.[14][15]
-
Tumor Implantation: A suspension of 5 x 10^6 tumor cells in a suitable medium (e.g., PBS or serum-free medium) is injected subcutaneously into the flank of each mouse.[8][14]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[15] Mice are then randomized into treatment and control groups.
-
Drug Administration: PD0325901 is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80) and administered orally once or twice daily at the desired dose. The control group receives the vehicle only.
-
Efficacy Assessment: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated using the formula: (length x width²) / 2.[15] Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumors are then excised for further analysis.
Western Blot Analysis of pERK Inhibition
This protocol is used to determine the pharmacodynamic effect of the MEK inhibitor on its target in tumor tissue.
Methodology:
-
Sample Preparation: Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C. Tumor lysates are prepared by homogenizing the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[7][10]
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7][10]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[10]
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.[10]
Conclusion
Based on the available preclinical data, PD0325901 is a potent in vivo inhibitor of the MEK/ERK pathway, demonstrating significant anti-tumor efficacy across a range of cancer models. While this compound is a structurally related and potent MEK inhibitor, there is a notable lack of published in vivo efficacy and pharmacokinetic data, limiting a direct and comprehensive comparison of its in vivo potency with that of PD0325901. The extensive in vivo characterization of PD0325901 has provided a strong rationale for its clinical evaluation in patients with tumors harboring activating mutations in the RAS/RAF pathway.[3] Researchers considering the use of these inhibitors in vivo should be aware of the more robust dataset supporting the efficacy and defining the pharmacological profile of PD0325901.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing ATRA and MEK inhibitor PD0325901 effectiveness in a nude mouse model for human MPNST xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. MEK Inhibitor PD-0325901 Overcomes Resistance to PI3K/mTOR Inhibitor PF-5212384 and Potentiates Antitumor Effects in Human Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Triple Combination of MEK, BET, and CDK Inhibitors Significantly Reduces Human Malignant Peripheral Nerve Sheath Tumors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing ATRA and MEK inhibitor PD0325901 effectiveness in a nude mouse model for human MPNST xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Evaluating the Synergistic Combination of PD318088 and an AKT Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of the RAS/MEK/ERK and PI3K/AKT/mTOR signaling pathways has emerged as a promising strategy in cancer therapy. This guide provides a comprehensive evaluation of the combination of PD318088, a non-ATP competitive MEK1/2 inhibitor, with an AKT inhibitor. Due to the limited availability of direct combination studies involving this compound, this guide leverages data from studies on its close structural analog, PD0325901, in combination with PI3K/AKT pathway inhibitors, alongside comparative data from other MEK and AKT inhibitor combinations to provide a thorough assessment.
Rationale for Co-inhibition
The RAS/MEK/ERK and PI3K/AKT/mTOR pathways are critical regulators of cell proliferation, survival, and differentiation. In many cancers, these pathways are dysregulated due to mutations in key components like BRAF, KRAS, or PIK3CA. Targeting a single pathway often leads to compensatory activation of the other, resulting in drug resistance. For instance, inhibition of MEK can lead to a feedback activation of the PI3K/AKT pathway[1]. Therefore, the dual blockade of both pathways is a rational approach to overcome resistance and achieve synergistic anti-tumor effects[1][2].
Performance of PD0325901 Analog in Combination with a PI3K Inhibitor
A study on a bifunctional inhibitor, which covalently links an analog of the MEK inhibitor PD0325901 with the PI3K inhibitor ZSTK474, provides valuable insights into the potential of co-targeting these pathways. The performance of this dual inhibitor was compared with the individual agents and their combination as separate drugs.
In Vitro Efficacy
The bifunctional inhibitor, as well as the combination of a PD0325901 analog and ZSTK474, demonstrated a dose-dependent decrease in the viability of A549 lung adenocarcinoma and D54 glioma cells. Notably, the efficacy of the bifunctional compounds and the combination therapy was comparable, and in some instances, superior to the individual MEK or PI3K inhibitors alone[1].
Table 1: Comparative in vitro efficacy of a PD0325901 analog and a PI3K inhibitor (ZSTK474) in cancer cell lines.
| Treatment | Cell Line | Endpoint | Result |
| PD0325901 analog | A549, D54 | Cell Viability | Dose-dependent decrease |
| ZSTK474 | A549, D54 | Cell Viability | Dose-dependent decrease |
| Combination (analog + ZSTK474) | A549, D54 | Cell Viability | Similar or greater decrease than single agents |
| Bifunctional Inhibitor (analog-ZSTK474) | A549, D54 | Cell Viability | Similar efficacy to the combination |
Data summarized from a study on a bifunctional inhibitor containing a PD0325901 analog[1].
In Vivo Efficacy
In vivo studies using mouse xenograft models of D54 glioma and A549 lung tumors demonstrated significant inhibition of both ERK1/2 and Akt phosphorylation following oral administration of the bifunctional inhibitor[1]. This confirms the bioavailability and efficacy of this dual-inhibition strategy in a preclinical setting.
Table 2: In vivo inhibition of downstream signaling in A549 tumor xenografts.
| Treatment | Target | Inhibition |
| Bifunctional Inhibitor (analog-ZSTK474) | p-ERK1/2 | 95% |
| Bifunctional Inhibitor (analog-ZSTK474) | p-Akt | 67% |
Data represents the percentage of inhibition of phosphorylation 2 hours post-administration[1].
Comparative Performance of Other MEK and AKT Inhibitor Combinations
Numerous studies have explored the combination of other MEK inhibitors (e.g., AZD6244/Selumetinib, GSK1120212/Trametinib) with various AKT inhibitors (e.g., MK2206, GSK2141795, Ipatasertib). These studies consistently demonstrate synergistic effects in various cancer cell lines.
For example, the combination of the MEK inhibitor AZD6244 and the allosteric AKT inhibitor MK2206 resulted in a synergistic inhibition of cell growth in non-small cell lung cancer (NSCLC) cell lines[3]. Similarly, combining the AKT inhibitor GSK2141795 with the MEK inhibitor GSK1120212 led to enhanced anti-tumor effects in mouse models of KRAS-driven pancreatic cancer[2].
Table 3: Synergistic effects of other MEK and AKT inhibitor combinations.
| MEK Inhibitor | AKT Inhibitor | Cancer Type | Key Finding | Reference |
| AZD6244 (Selumetinib) | MK2206 | NSCLC | Synergistic inhibition of cell growth | [3] |
| GSK1120212 (Trametinib) | GSK2141795 | Pancreatic Cancer | Enhanced anti-tumor effect in vivo | [2] |
| Selumetinib | Ipatasertib | Solid Tumors | Additive/greater-than-additive cytotoxicity | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the combination of this compound and an AKT inhibitor.
Caption: Dual inhibition of the RAS/MEK/ERK and PI3K/AKT/mTOR pathways.
Caption: General workflow for evaluating drug combination efficacy.
Experimental Protocols
Cell Viability Assay (AlamarBlue)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density that ensures they remain in the exponential growth phase for the duration of the experiment.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound, an AKT inhibitor, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. Combination effects can be analyzed using methods like the Chou-Talalay method to determine synergism, additivity, or antagonism.
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitors for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The combination of a MEK inhibitor like this compound and an AKT inhibitor represents a compelling therapeutic strategy for cancers with dysregulated RAS/MEK/ERK and PI3K/AKT/mTOR pathways. Preclinical data from studies on a close analog of this compound and other MEK/AKT inhibitor combinations strongly support the potential for synergistic anti-tumor activity. The experimental protocols provided in this guide offer a framework for researchers to further evaluate this promising combination in various cancer models. Further studies are warranted to identify the optimal AKT inhibitor to combine with this compound and to define the patient populations most likely to benefit from this therapeutic approach.
References
- 1. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PD318088: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the safe and compliant disposal of the MEK1/2 inhibitor, PD318088. Given the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions, a conservative approach treating this compound as a hazardous chemical waste is mandatory. The following procedures are based on standard best practices for laboratory chemical waste management.
I. Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for proper handling and segregation of waste.
| Property | Value |
| Molecular Formula | C₁₆H₁₃BrF₃IN₂O₄ |
| Molecular Weight | 561.09 g/mol |
| Appearance | Crystalline solid; White powder |
| Solubility | DMSO: ≥ 100 mg/mL (178.22 mM)[1][2] Ethanol: ~14 mg/mL (24.95 mM)[3][4] Water: Insoluble[4][5] |
| Storage (Powder) | -20°C for up to 3 years[3][4] |
| Storage (In Solvent) | -80°C for up to 1 year[3][4] |
II. Step-by-Step Disposal Protocol for this compound Waste
The following experimental protocol outlines the necessary steps for the proper disposal of pure this compound and materials contaminated with it.
1. Waste Identification and Segregation:
- All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, tubes, gloves), and spill cleanup materials, must be treated as hazardous chemical waste.
- Segregate this compound waste from other waste streams. Do not mix with non-hazardous trash or other incompatible chemical wastes.
- Waste containing halogenated compounds (due to the presence of Bromine, Fluorine, and Iodine in this compound) should be collected separately from non-halogenated solvent waste if required by your institution's waste management program.
2. Waste Collection and Containerization:
- Solid Waste: Collect pure this compound powder and contaminated solids in a designated, leak-proof, and sealable container. A plastic bottle or a glass container with a secure cap is recommended.
- Liquid Waste: Collect solutions of this compound (e.g., in DMSO or ethanol) in a separate, clearly labeled, and chemically resistant container. Ensure the container is compatible with the solvent used.
- Never fill a waste container to more than 90% of its capacity to prevent spills and allow for vapor expansion.
3. Labeling of Waste Containers:
- Properly label all waste containers immediately upon starting waste accumulation.
- The label must include:
- The words "Hazardous Waste".
- The full chemical name: "this compound" and the name of any solvents (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.
- An accurate estimation of the concentration and total quantity of the waste.
- The date of waste generation (the date you first add waste to the container).
- The name of the Principal Investigator and the laboratory location (building and room number).
- Any relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).
4. Storage of Waste:
- Store waste containers in a designated satellite accumulation area within the laboratory.
- Ensure waste containers are kept securely closed at all times, except when adding waste.
- Store containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
5. Disposal of Empty Containers:
- An empty container that held pure this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
- The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.
- After triple-rinsing, the container can typically be disposed of as regular non-hazardous waste (e.g., broken glass box). Deface or remove the original label before disposal.
6. Arranging for Waste Pickup:
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
- Do not dispose of this compound waste down the sanitary sewer or in the regular trash.
III. Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling PD318088
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with PD318088. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure safe handling and use of this potent MEK1/2 inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1][2][3]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option; however, it is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times.[2][3][4] Always wear two pairs of gloves (double-gloving) when handling the pure compound or concentrated solutions.[2]
-
Body Protection: A fully buttoned laboratory coat is required to protect against spills.[4] For tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[5][6]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1][2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental accuracy.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (391210-00-7) on the label match the order.
-
Wear appropriate PPE during inspection.
2. Storage:
-
Store this compound powder desiccated at -20°C for long-term stability (up to 3 years).[7][8]
-
Solutions of this compound in a solvent should be stored at -80°C for up to one year.[7]
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
3. Preparation of Stock Solutions:
-
All handling of the powdered compound and preparation of stock solutions should be performed in a chemical fume hood.
-
This compound is soluble in DMSO and Ethanol.[7][9][10] Sonication or gentle heating (up to 45°C) can aid in dissolution.[7]
-
Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[9]
-
For a typical 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
4. Experimental Use:
-
When diluting stock solutions for experiments, continue to work within a chemical fume hood.
-
Always wear the full complement of recommended PPE.
-
Avoid direct contact with the skin, eyes, and clothing.
5. Disposal:
-
Dispose of all waste materials, including empty containers, unused compound, and contaminated lab supplies (e.g., pipette tips, gloves), in accordance with all local, regional, national, and international regulations for chemical waste.[1]
-
Contaminated materials should be placed in a designated, sealed hazardous waste container.
-
Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 391210-00-7 | [11] |
| Molecular Weight | 561.09 g/mol | [8][10][12] |
| Appearance | Powder | [12] |
| Storage (Powder) | -20°C for up to 3 years | [7][8] |
| Storage (in Solvent) | -80°C for up to 1 year | [7] |
| Solubility in DMSO | ≥ 100 mg/mL (178.22 mM) | [12] |
| Solubility in Ethanol | 14 mg/mL (24.95 mM) with sonication | [7] |
Experimental Workflow for Safe Handling of this compound
Caption: A flowchart outlining the safe handling workflow for this compound.
References
- 1. omnigp.com [omnigp.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. shop.dqeready.com [shop.dqeready.com]
- 6. Personal Protective Equipment | PPE Equipment From DuPont™ | DuPont [dupont.com]
- 7. This compound | MEK | TargetMol [targetmol.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | CAS:391210-00-7 | Allosteric MEK1/2 inhibitor, non-ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
